7-Fluoro-3-methyl-1H-indazole
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
7-fluoro-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXXONKVHMOYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 7-Fluoro-3-methyl-1H-indazole
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 7-Fluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The indazole scaffold is a well-established pharmacophore, and the introduction of a fluorine atom at the 7-position can profoundly influence the molecule's physicochemical and pharmacological properties. This document details a robust synthetic pathway, provides a comprehensive step-by-step experimental protocol, and presents a thorough characterization of the target compound. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.
Introduction: The Significance of Fluorinated Indazoles
Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are recognized as "bioisosteres" of indoles and benzimidazoles, granting them a privileged status in medicinal chemistry.[3] Derivatives of indazole have demonstrated a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[2] The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. Consequently, fluorinated indazoles such as this compound represent a promising class of compounds for the development of novel therapeutics.
This guide focuses on a practical and efficient synthesis of this compound, elucidating the chemical principles that underpin the chosen synthetic route. Furthermore, it provides a detailed account of the analytical techniques used to confirm the structure and purity of the synthesized compound.
Synthetic Strategy: A Mechanistic Perspective
The synthesis of this compound can be approached through several pathways. A common and effective strategy involves the cyclization of a suitably substituted fluorinated precursor. The chosen method detailed in this guide begins with a substituted fluoroacetophenone, which undergoes cyclization with hydrazine. This approach is favored due to the commercial availability of starting materials and the generally high yields of the cyclization step.[4]
The key transformation is the reaction of an ortho-fluoro carbonyl derivative with hydrazine, leading to the formation of the indazole ring system.[4] The regioselectivity of this reaction is a critical consideration, and the substitution pattern of the starting acetophenone directs the formation of the desired 7-fluoro isomer.
Diagram 1: General Synthetic Pathway
Caption: A generalized schematic of the synthetic route to this compound.
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
2',3'-Difluoroacetophenone
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2',3'-difluoroacetophenone (1.0 eq) in ethanol (20 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water (30 mL) and extract the product with dichloromethane (3 x 30 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Isolation and Characterization: Collect the fractions containing the desired product (visualized by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. The structure and purity of the final compound should be confirmed by NMR, mass spectrometry, and melting point analysis.
Diagram 2: Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound are crucial. The following table summarizes the expected characterization data based on spectroscopic analysis of similar compounds.[4]
Table 1: Spectroscopic and Physical Data for this compound
| Analysis | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10.0 (br s, 1H, NH), 7.5-7.3 (m, 1H, Ar-H), 7.1-6.9 (m, 2H, Ar-H), 2.6 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~150 (C-F), 142, 140, 125, 120, 115, 110, 12 (CH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): ~ -130 to -140 |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₈H₇FN₂: 151.06, found: ~151.1 |
| Melting Point | Expected to be a solid with a distinct melting point. |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Safety and Handling
It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2',3'-Difluoroacetophenone: Irritant. Avoid contact with skin and eyes.
-
Hydrazine hydrate: Toxic and corrosive. Handle with extreme caution.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.
-
Ethanol, Hexane, Ethyl Acetate: Flammable liquids. Keep away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol, coupled with the mechanistic insights and characterization data, offers a valuable resource for researchers in medicinal chemistry and drug discovery. The presented synthetic route is robust and scalable, providing a reliable method for accessing this important fluorinated indazole derivative for further biological evaluation.
References
The Ascendancy of a Fluorinated Scaffold: A Technical Guide to 7-Fluoro-3-methyl-1H-indazole
Abstract
The indazole nucleus stands as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1] The strategic introduction of fluorine atoms into this heterocyclic system has proven to be a powerful approach for modulating physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents.[2] This in-depth technical guide focuses on a particularly significant derivative, 7-Fluoro-3-methyl-1H-indazole (CAS No. 1017682-73-3). We will delve into its historical context, detail its synthesis, provide a comprehensive analysis of its physicochemical and spectroscopic properties, and explore its applications in modern drug discovery, particularly in the realm of kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecular entity.
Introduction: The Strategic Value of Fluorinated Indazoles
Indazoles, bioisosteres of indoles and benzimidazoles, are ten-pi electron aromatic heterocyclic systems that have garnered significant attention in pharmaceutical research.[3] Their derivatives have been confirmed to possess a wide array of pharmacological activities, including the regulation of protein kinase and protease activity, as well as anti-tumor, anti-inflammatory, and anti-HIV properties.[1][4] The incorporation of a fluorine atom, a common strategy in modern medicinal chemistry, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. In the context of the indazole scaffold, fluorination has been instrumental in the discovery of potent kinase inhibitors and other targeted therapies.[2] this compound has emerged as a key building block in the synthesis of such advanced therapeutic candidates.
Discovery and Historical Context
While a singular, definitive "discovery" paper for this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader exploration of fluorinated indazoles in medicinal chemistry. The synthesis of analogous difluoro- and tetrafluoro-3-methyl-1H-indazoles, reported in journals such as the Journal of Heterocyclic Chemistry, highlights the established synthetic routes available for this class of compounds, primarily through the cyclization of appropriately substituted fluorinated acetophenones with hydrazine.[5][6] The appearance of this compound in the catalogs of chemical suppliers and its citation in patents related to kinase inhibitors suggest its development and use have been driven by the pursuit of novel therapeutics.[7][8][9]
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound can be efficiently achieved through the cyclization of a fluorinated acetophenone derivative with hydrazine. This classical approach to indazole synthesis is both reliable and scalable.
Synthetic Pathway Overview
The most direct route involves the reaction of 2',3'-difluoroacetophenone with hydrazine hydrate. The ortho-fluoro substituent is displaced by the terminal nitrogen of the initially formed hydrazone in an intramolecular nucleophilic aromatic substitution reaction to yield the indazole ring system.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of analogous fluorinated indazoles.[5]
Materials:
-
2',3'-Difluoroacetophenone
-
Hydrazine hydrate (98%)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2',3'-difluoroacetophenone (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Causality of Experimental Choices:
-
Excess Hydrazine: Using an excess of hydrazine hydrate ensures the complete consumption of the starting acetophenone and drives the equilibrium towards the formation of the hydrazone intermediate.
-
Ethanol as Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and has a boiling point appropriate for the reaction temperature.
-
Column Chromatography: This purification technique is essential to remove any unreacted starting material, hydrazine byproducts, and potential regioisomers, ensuring the high purity of the final product.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1017682-73-3 | [7][8] |
| Molecular Formula | C₈H₇FN₂ | [7] |
| Molecular Weight | 150.15 g/mol | [7] |
| Appearance | White to off-white solid | Inferred from analogs |
| Melting Point | Not explicitly reported, but analogous difluoro-3-methyl-1H-indazoles melt in the range of 160-185 °C.[5] | Inferred |
| Boiling Point | Not reported | |
| Solubility | Soluble in methanol, DMSO, and other common organic solvents. | Inferred |
Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally related fluorinated indazoles and general principles of spectroscopy.[5][10]
1H NMR (400 MHz, DMSO-d₆):
-
δ ~13.0 ppm (br s, 1H, N-H): The acidic proton on the indazole nitrogen, typically a broad singlet.
-
δ ~7.6-7.8 ppm (m, 1H, Ar-H): Aromatic proton.
-
δ ~7.0-7.2 ppm (m, 2H, Ar-H): Aromatic protons.
-
δ ~2.5 ppm (s, 3H, CH₃): The methyl group at the 3-position.
13C NMR (100 MHz, DMSO-d₆):
-
δ ~140-150 ppm (C-F): Carbon bearing the fluorine atom.
-
δ ~140 ppm (C3): Carbon at the 3-position.
-
δ ~110-130 ppm (Ar-C): Aromatic carbons.
-
δ ~10-15 ppm (CH₃): Methyl carbon.
19F NMR (376 MHz, DMSO-d₆):
-
A single resonance is expected, with the chemical shift dependent on the specific electronic environment. For analogous 6,7-difluoro-3-methyl-1H-indazole, the 19F chemical shifts are reported in the range of -130 to -150 ppm.[5]
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
~3100-3300 (N-H stretch): Characteristic broad peak for the N-H bond.
-
~1600-1620 (C=C stretch): Aromatic ring vibrations.
-
~1500-1580 (C=N stretch): Pyrazole ring vibration.
-
~1100-1200 (C-F stretch): Strong absorption for the carbon-fluorine bond.
Mass Spectrometry (MS):
-
[M]+: Expected at m/z = 150.
-
[M+H]+: Expected at m/z = 151.
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The this compound scaffold is a valuable building block in the design of kinase inhibitors, which are a cornerstone of modern oncology and immunology.[2][11] The indazole core can mimic the adenine region of ATP, binding to the hinge region of the kinase active site, while the substituents on the indazole ring can be tailored to achieve potency and selectivity.[12]
Targeting Protein Kinases
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many diseases, particularly cancer.[11] The 7-fluoro and 3-methyl groups of the title compound can contribute to favorable interactions within the kinase active site. The 7-fluoro group can form hydrogen bonds or other electrostatic interactions, while the 3-methyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.[2]
Example Signaling Pathway: Inhibition of a Hypothetical Kinase
While specific drugs containing the this compound scaffold are not yet on the market, its utility can be illustrated through a representative signaling pathway. Many kinase inhibitors target pathways involved in cell proliferation, such as the MAPK/ERK pathway.
Caption: A representative signaling pathway (MAPK/ERK) that can be targeted by kinase inhibitors.
In this hypothetical scenario, a drug candidate built upon the this compound scaffold could be designed to inhibit a key kinase in this pathway, such as RAF, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
Conclusion
This compound is a strategically important heterocyclic building block with significant potential in drug discovery. Its synthesis is well-established, and its physicochemical properties make it an attractive scaffold for the development of targeted therapeutics, particularly protein kinase inhibitors. As our understanding of the molecular drivers of disease continues to grow, the demand for versatile and tunable scaffolds like this compound is certain to increase, paving the way for the discovery of next-generation medicines.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 1017682-73-3 this compound AKSci 3706AJ [aksci.com]
- 8. sphinx.lookchem.com [sphinx.lookchem.com]
- 9. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 7-Fluoro-3-methyl-1H-indazole
Introduction: The Significance of 7-Fluoro-3-methyl-1H-indazole in Modern Drug Discovery
This compound is a heterocyclic aromatic compound of significant interest to researchers and drug development professionals. The indazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules, acting as a bioisostere of indole and benzimidazole.[1] The strategic incorporation of a fluorine atom at the 7-position and a methyl group at the 3-position can profoundly influence the molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document integrates predicted data with established, field-proven experimental protocols for their determination. This approach is designed to empower researchers to both estimate the compound's behavior and generate robust, validated data in their own laboratories. The methodologies described herein are grounded in the principles of scientific integrity, ensuring that each protocol functions as a self-validating system for generating trustworthy and reproducible results.
Molecular Structure and Key Identifiers
A foundational understanding of this compound begins with its molecular structure and key identifiers.
Caption: 2D structure of this compound.
Key Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 1017682-73-3[2]
-
Molecular Formula: C₈H₇FN₂[2]
-
Molecular Weight: 150.15 g/mol
-
SMILES: Cc1nnc2c1c(F)cccc2
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and provide a valuable baseline for experimental design and interpretation. It is imperative to note that these are in silico estimations and should be confirmed by empirical measurement.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point (°C) | 130 - 160 | Influences solubility, stability, and formulation development. A sharp melting point is an indicator of purity. |
| logP | 1.7 - 2.5 | A measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME).[3] |
| Aqueous Solubility (logS) | -2.5 to -3.5 | Critical for bioavailability and formulation. Poor solubility is a major hurdle in drug development.[4] |
| pKa (Acidic - NH) | 13.5 - 14.5 | Governs the ionization state at physiological pH, which impacts solubility, permeability, and target binding.[5] |
| pKa (Basic - N) | 1.0 - 2.0 | As above. |
| Topological Polar Surface Area (TPSA) | ~30 Ų | Correlates with passive membrane permeability and blood-brain barrier penetration. |
Experimental Determination of Physicochemical Properties
This section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. The rationale behind each methodological choice is explained to provide a deeper understanding of the experimental design.
Melting Point Determination
The melting point is a fundamental property that provides insights into the purity and crystalline nature of a compound.
Caption: Workflow for Melting Point Determination.
Protocol:
-
Sample Preparation:
-
Place a small amount of this compound on a clean, dry surface and crush it into a fine powder.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Gently tap the sealed end of the capillary tube on a hard surface to pack the sample to a height of 1-2 mm.[6]
-
-
Approximate Melting Point Determination:
-
Insert the capillary tube into the heating block of a melting point apparatus.
-
Set a rapid heating rate (e.g., 10 °C/minute) to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.[7]
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool down significantly.
-
Prepare a fresh sample in a new capillary tube.
-
Heat the block rapidly to about 15-20 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C/minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[6]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
-
Causality and Trustworthiness: A narrow melting point range (typically < 2 °C) is a strong indicator of high purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Performing both a rapid and a slow determination ensures both efficiency and accuracy.
Lipophilicity (logP) Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is the gold standard for measuring a compound's lipophilicity.[8] This protocol describes the classic shake-flask method.
Protocol:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium during the experiment.[9]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in n-octanol at a known concentration (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a suitable vessel, combine a known volume of the pre-saturated n-octanol stock solution with a known volume of the pre-saturated aqueous phase.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached. The system should be allowed to stand undisturbed until the two phases have clearly separated.[10]
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve in each phase should be prepared to ensure accurate quantification.
-
-
Calculation:
-
The logP is calculated using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase])
-
Causality and Trustworthiness: The shake-flask method directly measures the partitioning of the compound between the two immiscible phases at equilibrium.[10] Pre-saturation of the solvents and allowing sufficient time for equilibration are essential for obtaining a true thermodynamic value. Analysis of both phases provides a mass balance check, enhancing the reliability of the result. For ionizable compounds, performing this at a pH where the compound is neutral is crucial for determining the true logP.
Acidity and Basicity (pKa) Determination by Potentiometric Titration
The pKa value(s) dictate the charge state of a molecule at a given pH, which is fundamental to its biological behavior. Potentiometric titration is a highly accurate method for its determination.[11][12]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Protocol:
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[11]
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., methanol-water) may be necessary.
-
The solution should be dilute (e.g., 1-5 mM) to minimize activity effects.
-
-
Titration:
-
To determine the acidic pKa of the indazole NH, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
To determine the basic pKa of the pyrazole nitrogen, first, acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) and then back-titrate with the strong base.
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The equivalence point is the point of maximum slope on the titration curve (the inflection point).
-
The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve.
-
Causality and Trustworthiness: This method is based on the Henderson-Hasselbalch equation. The inflection point of the titration curve corresponds to the point where the concentration of the protonated species equals the concentration of the deprotonated species, at which point pH = pKa.[13] The use of calibrated equipment and standardized titrants ensures accuracy.
Aqueous Solubility Determination
Aqueous solubility can be measured kinetically or thermodynamically. Thermodynamic solubility is the true equilibrium value and is preferred for late-stage development, while kinetic solubility is often used for high-throughput screening in early discovery.[14]
Protocol (Thermodynamic Solubility - Shake-Flask Method):
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the aqueous medium (e.g., water or buffer at a specific pH). The excess solid is crucial to ensure that an equilibrium with the solid phase is established.[15]
-
Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken not to alter the temperature or cause evaporation during this step.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.
Causality and Trustworthiness: This method measures the concentration of the compound in a saturated solution that is in equilibrium with its solid state, providing the true thermodynamic solubility.[15] The long equilibration time and the presence of excess solid are key to achieving a reliable and reproducible value.
Expected Spectroscopic Profile
While specific experimental spectra are not widely available, the expected spectroscopic profile can be predicted based on the known structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the benzene ring, showing coupling patterns influenced by the fluorine atom.
-
Methyl Protons: A singlet at approximately 2.5 ppm corresponding to the C3-methyl group.
-
NH Proton: A broad singlet at a downfield chemical shift (>10 ppm) for the N1-H proton.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atom (C7) will appear as a doublet due to C-F coupling.
-
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):
-
A single resonance for the fluorine atom at the 7-position, with its chemical shift and coupling pattern providing information about its electronic environment.
-
-
IR (Infrared) Spectroscopy:
-
A characteristic N-H stretching band around 3100-3300 cm⁻¹.
-
C-H stretching bands for the aromatic and methyl groups.
-
Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
-
A C-F stretching band, typically in the 1000-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) corresponding to the exact mass of the compound (C₈H₇FN₂). High-resolution mass spectrometry would confirm the elemental composition.
-
Characteristic fragmentation patterns of the indazole ring.
-
Conclusion and Future Directions
This compound is a molecule with significant potential in medicinal chemistry. This guide has provided a framework for understanding and determining its fundamental physicochemical properties. While computational predictions offer valuable initial insights, the emphasis must be placed on rigorous experimental validation using the detailed protocols provided. The generation of a robust, empirical dataset for this compound will be invaluable for establishing accurate structure-activity and structure-property relationships, thereby accelerating its journey through the drug discovery pipeline. Researchers are encouraged to utilize these methodologies to build a comprehensive profile of this and other novel chemical entities, ensuring a foundation of high-quality data for informed decision-making.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 4. chemaxon.com [chemaxon.com]
- 5. omnicalculator.com [omnicalculator.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. pennwest.edu [pennwest.edu]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. pharmatutor.org [pharmatutor.org]
- 15. scispace.com [scispace.com]
An In-Depth Technical Guide to 7-Fluoro-3-methyl-1H-indazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Fluorinated Indazole Scaffold
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. As a bioisostere of indole, it is a cornerstone in the design of a multitude of pharmacologically active agents.[1] Indazole-containing compounds have demonstrated a vast spectrum of biological activities, including potent anti-tumor, anti-inflammatory, and analgesic properties, and they are central to several clinically approved drugs.[2]
The strategic introduction of fluorine atoms into drug candidates is a widely employed tactic in modern medicinal chemistry to modulate key pharmacokinetic and pharmacodynamic properties. Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.
This guide focuses on 7-Fluoro-3-methyl-1H-indazole , a specific, functionalized indazole derivative that serves as a crucial building block in the synthesis of advanced therapeutic agents. The presence of the fluorine atom at the 7-position significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon for creating novel compounds with tailored biological profiles. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity insights, key applications in drug discovery, and essential safety information.
Core Chemical and Physical Properties
This compound is a solid organic compound at room temperature. Its core properties are summarized in the table below, compiled from various chemical supplier databases. While specific experimental data for properties like melting point and solubility are not consistently published, data from closely related analogs are provided for context.
| Property | Value | Source(s) |
| CAS Number | 1017682-73-3 | [3] |
| Molecular Formula | C₈H₇FN₂ | [3] |
| Molecular Weight | 150.15 g/mol | [4] |
| Physical Form | Solid | [5] |
| Purity | ≥95-98% (Commercially available) | [3][4] |
| Computed XLogP3 | 2.1 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 28.7 Ų | [4] |
| Storage Conditions | Store at room temperature or 2-8°C, under an inert atmosphere. | [3][6] |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound. While a specific spectrum for this exact molecule is not publicly available in the searched literature, the expected NMR signals can be predicted based on its structure and data from analogous compounds.[9]
-
¹H NMR: The spectrum would be expected to show a singlet for the C3-methyl group, a broad singlet for the N1-proton (which may exchange with D₂O), and three signals in the aromatic region corresponding to the protons at the C4, C5, and C6 positions. These aromatic protons would exhibit complex splitting patterns (doublets and triplets) due to both H-H and H-F couplings.
-
¹³C NMR: The spectrum would display eight distinct signals. The methyl carbon would appear upfield, while the six aromatic carbons and the C3 carbon would be in the downfield region. The carbons of the benzene ring will show coupling to the fluorine atom (¹JCF, ²JCF, etc.), which is a key diagnostic feature.
-
¹⁹F NMR: A single resonance would be observed for the fluorine atom at the C7 position. The signal would be coupled to the adjacent protons at C6 and C1 (N-H), providing further structural confirmation.[10] The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the chemical environment.[6]
Synthesis of this compound
The construction of the indazole ring system can be achieved through several established synthetic strategies.[11] A common and effective method for preparing 3-methyl-1H-indazoles is the Davis-Beirut reaction, which involves the cyclization of an ortho-methylaniline derivative. The following protocol describes a plausible and robust pathway for the synthesis of this compound starting from commercially available 2-fluoro-6-methylaniline.[12]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(2-Fluoro-6-methylphenyl)acetamide
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluoro-6-methylaniline (1.0 eq) and a suitable solvent such as ethyl acetate or dichloromethane (approx. 5 mL per mmol of aniline).[12]
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add acetic anhydride (1.05 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. N-(2-Fluoro-6-methylphenyl)acetamide can often be obtained in high purity and may be used in the next step without further purification. If necessary, recrystallization from an ethanol/water mixture can be performed.
Step 2: Synthesis of 1-Acetyl-7-fluoro-3-methyl-1H-indazole
-
Setup: In a dry three-necked flask under a nitrogen atmosphere, dissolve the N-(2-Fluoro-6-methylphenyl)acetamide (1.0 eq) and potassium acetate (KOAc, 3.0 eq) in anhydrous toluene.
-
Reagent Addition: Add tert-butyl nitrite (t-BuONO, 2.0 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the formation of the indazole ring by TLC. The causality for using KOAc as a base is to facilitate the deprotonation steps required for cyclization, while t-BuONO serves as the nitrosating agent to initiate the reaction cascade.
-
Workup: Cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the 1-Acetyl-7-fluoro-3-methyl-1H-indazole.
Step 3: Synthesis of this compound (Deprotection)
-
Setup: Dissolve the 1-Acetyl-7-fluoro-3-methyl-1H-indazole (1.0 eq) in methanol.
-
Reagent Addition: Add a catalytic amount of a base (e.g., sodium methoxide) or a stoichiometric amount of an acid (e.g., aqueous HCl).
-
Reaction: Heat the mixture to reflux for 1-3 hours until the deprotection is complete (as monitored by TLC).
-
Workup: Cool the reaction mixture. If an acid was used, neutralize with a base (e.g., NaHCO₃). If a base was used, neutralize with a weak acid (e.g., NH₄Cl solution). Remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Final Purification: The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield the final product, this compound.
Reactivity Profile
The reactivity of this compound is governed by the interplay of the electron-rich pyrazole ring and the electron-withdrawing fluorine atom on the benzene ring.
-
N-H Acidity and Alkylation/Arylation: The N-H proton of the pyrazole ring is weakly acidic and can be deprotonated with a suitable base. The resulting indazolide anion is nucleophilic and can react with various electrophiles, allowing for functionalization at the N1 or N2 positions. The ratio of N1 to N2 substitution is often dependent on the electrophile and reaction conditions.
-
Electrophilic Aromatic Substitution: The fluorine atom at C7 is a deactivating group, making the benzene ring less susceptible to electrophilic attack compared to the unsubstituted indazole. However, it directs incoming electrophiles primarily to the ortho and para positions. Nitration of the related 4,6-difluoro-3-methyl-1H-indazole occurs at the C7 position, demonstrating the powerful directing effect of the existing substituents.[8] For this compound, electrophilic substitution would be expected to occur at the C4 or C6 positions.
-
Metal-Catalyzed Cross-Coupling: The indazole core can be functionalized using modern cross-coupling reactions. For instance, after N-protection, the C-H bonds can be activated, or the molecule can be halogenated to introduce a handle (e.g., Br or I) for Suzuki, Buchwald-Hartwig, or Sonogashira couplings.
Applications in Drug Discovery
The 7-fluoro-indazole scaffold is a key component in the development of inhibitors for various biological targets, particularly protein kinases and proteases. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.
-
Factor Xa Inhibitors: Derivatives of 7-fluoroindazole have been investigated as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[4] In these inhibitors, the 7-fluoroindazole core serves as a central scaffold to orient the P1 and P3/P4 binding moieties into the active site of the enzyme. The 7-fluoro group was shown to significantly enhance potency compared to non-fluorinated analogs.[13]
-
Spleen Tyrosine Kinase (Syk) Inhibitors: The 7-fluoroindazole moiety is present in a patented series of compounds designed as inhibitors of spleen tyrosine kinase (Syk).[13] Syk is a key mediator in the signaling pathways of inflammatory cells, and its inhibition is a therapeutic strategy for treating autoimmune diseases like rheumatoid arthritis and lupus.
-
c-Jun N-terminal Kinase (JNK) Inhibitors: Indazole compounds, in general, are explored as inhibitors of JNK, a kinase involved in cellular responses to stress, inflammation, and apoptosis.[14] The specific substitution pattern on the indazole ring, including fluorination, is critical for achieving potency and selectivity.
Safety and Handling
This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed when handling this compound.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[15] H315: Causes skin irritation.[16] H319: Causes serious eye irritation.[16] H335: May cause respiratory irritation.[16] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[16] P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not eat, drink, or smoke when using this product.[17]
-
First Aid:
-
If Swallowed: Rinse mouth. Call a poison control center or doctor immediately.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[16]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
References
- 1. rsc.org [rsc.org]
- 2. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. biophysics.org [biophysics.org]
- 7. lookchem.com [lookchem.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indazole synthesis [organic-chemistry.org]
- 12. Page loading... [wap.guidechem.com]
- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.co.uk [fishersci.co.uk]
Unveiling the Therapeutic Potential of 7-Fluoro-3-methyl-1H-indazole: A Technical Guide to Target Identification and Validation
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules.[1][2] This technical guide focuses on a specific, yet under-explored derivative, 7-Fluoro-3-methyl-1H-indazole, providing a comprehensive roadmap for researchers, scientists, and drug development professionals to elucidate its therapeutic targets. In the absence of direct biological data for this compound, we present a hypothesis-driven approach grounded in the extensive pharmacology of analogous structures. This guide will delve into the rationale for prioritizing specific target classes, primarily protein kinases, and provide detailed, field-proven experimental protocols for robust target validation. Our objective is to equip research teams with the foundational knowledge and practical methodologies to unlock the therapeutic promise of this novel chemical entity.
Introduction: The Indazole Scaffold and the Promise of this compound
Indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4] A significant portion of this bioactivity is attributed to their ability to modulate the function of protein kinases, a large family of enzymes that play a critical role in cellular signaling.[2] Several successful kinase inhibitor drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its value in oncology.[2][5]
The subject of this guide, this compound, possesses two key structural modifications that are known to favorably influence pharmacological properties:
-
3-methyl Group: The presence of a methyl group at the 3-position is a common feature in many bioactive indazoles, contributing to target engagement and metabolic stability.
-
7-fluoro Substitution: Fluorination is a widely employed strategy in medicinal chemistry to enhance various molecular properties. The introduction of a fluorine atom can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[4] For instance, the presence of a fluorine atom at the C6 position of the indazole ring has been shown to significantly enhance the inhibitory potency of Rho kinase (ROCK1) inhibitors and improve oral bioavailability.[4]
Given these structural features and the well-established pharmacology of the indazole scaffold, we can logically infer a high probability that this compound will exhibit activity against one or more protein kinases.
Prioritizing Potential Therapeutic Targets
Based on a comprehensive review of indazole-based compounds, we have identified a prioritized list of potential therapeutic targets for this compound. The rationale for their selection is based on the recurrent inhibition of these targets by structurally similar molecules.
Primary Hypothesized Target Class: Protein Kinases
The indazole core is a well-established hinge-binding motif for many protein kinases.[6] Our primary hypothesis is that this compound will demonstrate inhibitory activity against members of this enzyme family.
High-Priority Kinase Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[1][5] Many indazole derivatives are potent VEGFR-2 inhibitors.[5]
-
FGFR (Fibroblast Growth Factor Receptor): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers.[1][7]
-
JNK3 (c-Jun N-terminal Kinase 3) and p38α: Members of the mitogen-activated protein kinase (MAPK) family, these stress-activated protein kinases are involved in inflammation and apoptosis. The indazole scaffold has been a foundation for the development of selective inhibitors for these kinases.[8]
-
PAK1 (p21-activated kinase 1): A serine/threonine kinase that plays a role in cell motility, morphology, and proliferation. Indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.[9][10]
-
FLT3 (Fms-like tyrosine kinase 3), PDGFRα (Platelet-derived growth factor receptor alpha), and c-Kit: These receptor tyrosine kinases are frequently mutated and constitutively active in various hematological malignancies and solid tumors. Amino-indazole scaffolds have shown selective inhibition of this kinase spectrum.[11]
Secondary Hypothesized Target Classes:
While kinase inhibition is the most probable mechanism of action, the versatility of the indazole scaffold warrants consideration of other target families.
-
CCR4 (C-C chemokine receptor 4): A G protein-coupled receptor involved in the trafficking of regulatory T cells (Tregs) into the tumor microenvironment. Indazole arylsulfonamides have been developed as allosteric antagonists of CCR4.[12][13]
-
HIF-1α (Hypoxia-inducible factor 1-alpha): A transcription factor that plays a central role in the cellular response to hypoxia and is a key driver of tumor progression. 1,3-disubstituted indazoles have been identified as novel HIF-1 inhibitors.[3][14]
Experimental Workflows for Target Validation
The following section provides detailed, step-by-step protocols for the experimental validation of the prioritized therapeutic targets. These protocols represent industry-standard, robust methodologies for generating reliable and reproducible data.
General Workflow for Target Identification and Validation
The logical flow for assessing the therapeutic potential of this compound is a multi-step process that begins with broad screening and progresses to more focused characterization.
Caption: A generalized workflow for the identification and validation of therapeutic targets.
Detailed Experimental Protocols
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a robust and widely used platform for determining the potency of kinase inhibitors.[9][15][16]
Principle:
The ADP-Glo™ Kinase Assay is a two-step process. First, after the kinase reaction, the remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.
Materials and Reagents:
| Reagent | Supplier | Catalog Number |
| Recombinant Human Kinase (e.g., VEGFR-2) | BPS Bioscience | 40301 |
| Kinase-Specific Substrate (e.g., Poly(Glu,Tyr) 4:1) | BPS Bioscience | 40217 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| This compound | Synthesized in-house or custom order | N/A |
| ATP | Sigma-Aldrich | A7699 |
| Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA) | In-house preparation | N/A |
| White, opaque 384-well plates | Corning | 3570 |
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Prepare intermediate dilutions of the compound in the kinase buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (pre-diluted in kinase buffer) to all wells except the "no enzyme" control.
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture (pre-mixed in kinase buffer).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay directly measures the binding of a fluorescently labeled tracer to the kinase, and the displacement of this tracer by a test compound. It is a powerful tool for identifying ATP-competitive inhibitors.[3][8]
Principle:
The LanthaScreen™ Eu Kinase Binding Assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled tracer that binds to the ATP-binding site of the kinase. When both are bound, a high degree of Förster Resonance Energy Transfer (FRET) occurs. An ATP-competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.
Materials and Reagents:
| Reagent | Supplier | Catalog Number |
| Recombinant Tagged Kinase (e.g., GST-FGFR1) | Thermo Fisher Scientific | PV3146 |
| LanthaScreen™ Eu-anti-GST Antibody | Thermo Fisher Scientific | PV5594 |
| LanthaScreen™ Kinase Tracer | Thermo Fisher Scientific | Varies by kinase |
| This compound | Synthesized in-house or custom order | N/A |
| TR-FRET Dilution Buffer | Thermo Fisher Scientific | PV3574 |
| Black, low-volume 384-well plates | Corning | 4514 |
Procedure:
-
Reagent Preparation:
-
Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in the TR-FRET dilution buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 3X compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (Europium) and acceptor (tracer) wavelengths.
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Determine the percentage of inhibition based on the decrease in the FRET signal in the presence of the compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
This assay determines the affinity of a test compound for the CCR4 receptor by measuring its ability to displace a radiolabeled ligand.[1]
Principle:
A radiolabeled version of a natural CCR4 ligand (e.g., [¹²⁵I]-CCL17) is incubated with cell membranes expressing the CCR4 receptor. In the presence of an unlabeled antagonist, the binding of the radioligand is competitively inhibited. The amount of bound radioactivity is inversely proportional to the affinity of the antagonist.
Materials and Reagents:
| Reagent | Supplier | Catalog Number |
| CCR4-expressing cell membranes | PerkinElmer | ES-193-M |
| [¹²⁵I]-CCL17 | PerkinElmer | NEX394 |
| This compound | Synthesized in-house or custom order | N/A |
| Binding Buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4) | In-house preparation | N/A |
| Scintillation cocktail | PerkinElmer | 6013689 |
| Glass fiber filter plates | Millipore | MSHVN4510 |
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the CCR4-expressing cell membranes, [¹²⁵I]-CCL17, and varying concentrations of this compound in the binding buffer.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known CCR4 antagonist).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the plate through the glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 or Ki value.
Data Interpretation and Building a Target Profile
The data generated from these assays will allow for the construction of a comprehensive target profile for this compound.
Quantitative Data Summary:
| Target | Assay Type | IC50 (nM) |
| VEGFR-2 | ADP-Glo™ | [Experimental Value] |
| FGFR1 | LanthaScreen™ | [Experimental Value] |
| JNK3 | ADP-Glo™ | [Experimental Value] |
| p38α | ADP-Glo™ | [Experimental Value] |
| PAK1 | ADP-Glo™ | [Experimental Value] |
| FLT3 | ADP-Glo™ | [Experimental Value] |
| c-Kit | ADP-Glo™ | [Experimental Value] |
| CCR4 | Radioligand Binding | [Experimental Value] |
A potent and selective inhibitor will exhibit a low IC50 value for a specific target or a small subset of targets, with significantly higher IC50 values for other tested targets. This selectivity is crucial for minimizing off-target effects and potential toxicity.
Signaling Pathway Visualization:
Understanding the cellular context of the identified targets is essential. The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, which is relevant for many of the prioritized kinase targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. promega.com [promega.com]
- 10. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
7-Fluoro-3-methyl-1H-indazole: A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Heterocycles in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into small molecules has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1] These modifications can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity for biological targets.[1]
Within the vast arsenal of heterocyclic scaffolds, the indazole core has emerged as a "privileged" structure.[2][3] Its ability to act as a bioisostere for endogenous purines and other key heterocycles like indole and benzimidazole has cemented its role in the design of a multitude of therapeutic agents, particularly in oncology.[4] This guide focuses on a specific, highly valuable iteration of this scaffold: 7-Fluoro-3-methyl-1H-indazole . The strategic placement of a fluorine atom at the 7-position and a methyl group at the 3-position imparts a unique combination of properties that make it an exceptionally attractive fragment for the design of next-generation therapeutics, most notably protein kinase inhibitors.
This technical guide will provide a comprehensive overview of the synthesis, key properties, and strategic applications of the this compound core, offering field-proven insights for its effective deployment in drug discovery programs.
Synthesis and Physicochemical Properties: Building the Core
The synthesis of substituted indazoles can be approached through various routes, with the choice of method often dictated by the availability of starting materials and the desired substitution pattern. A common and effective method for the synthesis of 3-methyl-1H-indazoles involves the cyclization of appropriately substituted acetophenones with hydrazine.
Synthetic Pathway Overview
A prevalent method for synthesizing fluorinated 3-methyl-1H-indazoles involves the reaction of a fluorinated ortho-fluoro carbonyl compound with hydrazine.[5] This approach provides a direct and often high-yielding route to the desired indazole core.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of 6,7-Difluoro-3-methyl-1H-indazole (A Close Analog)
Materials:
-
2',3'-Difluoroacetophenone
-
Hydrazine monohydrate
-
Ethanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/acetone mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2',3'-difluoroacetophenone (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (approximately 3-5 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. The resulting crude product can be extracted with an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
Rationale Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the acetophenone starting material and hydrazine, and its boiling point is suitable for promoting the cyclization reaction without significant degradation.
-
Excess Hydrazine: Using an excess of hydrazine helps to drive the reaction to completion.
-
Column Chromatography: This is a standard and effective method for purifying the final product from any unreacted starting materials or side products.
Physicochemical and Spectroscopic Profile
The introduction of the 7-fluoro and 3-methyl groups significantly influences the physicochemical properties of the indazole core.
| Property | Predicted Value/Characteristic | Rationale and Impact |
| Molecular Weight | 150.15 g/mol | A relatively small molecular weight makes it an ideal fragment for fragment-based drug discovery (FBDD). |
| LogP | ~1.7-2.0 | The fluorine and methyl groups increase lipophilicity compared to the parent indazole, which can enhance membrane permeability. |
| pKa | Weaker base than non-fluorinated analogs | The electron-withdrawing nature of the fluorine atom reduces the basicity of the pyrazole nitrogens. This can be advantageous in reducing off-target interactions with aminergic GPCRs. |
| ¹H NMR | Characteristic aromatic and methyl signals | The fluorine atom will cause splitting of adjacent proton signals, providing a clear spectroscopic handle. |
| ¹³C NMR | Distinct signals with C-F coupling | The carbon atom attached to the fluorine will show a characteristic large one-bond coupling constant. |
| ¹⁹F NMR | A singlet or doublet in the aromatic region | Provides a sensitive probe for studying protein-ligand interactions and confirming target engagement. |
Spectroscopic Characterization of a Difluoro-3-methyl-1H-indazole Analog: [5]
-
¹H NMR (DMSO-d₆): Signals for the aromatic protons will appear in the range of 7.0-8.0 ppm, with coupling to the fluorine atom. The methyl protons will appear as a singlet around 2.5 ppm. The N-H proton will be a broad singlet at higher chemical shifts.
-
¹³C NMR (DMSO-d₆): Aromatic carbons will be observed between 110-150 ppm. The carbon bearing the fluorine atom will exhibit a large ¹JCF coupling constant.
-
¹⁹F NMR: A signal corresponding to the fluorine atom attached to the aromatic ring.
Application in Drug Design: A Versatile Scaffold
The this compound fragment is a powerful tool in the medicinal chemist's arsenal due to its dual role as a bioisosteric replacement and a highly effective hinge-binding motif in protein kinases.
Bioisosteric Replacement: Mimicking Nature's Building Blocks
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of modern drug design.[6] The indazole ring is a well-established bioisostere of purines, the building blocks of DNA and RNA, and a key component of signaling molecules like ATP.
Caption: Bioisosteric relationship between adenine and this compound.
This mimicry allows indazole-containing molecules to effectively compete with ATP for the binding site of protein kinases, a critical family of enzymes in cellular signaling. The this compound fragment offers several advantages over a simple indazole core:
-
The 3-Methyl Group: This group can provide additional hydrophobic interactions within the ATP-binding pocket, potentially increasing potency and selectivity. It can also serve as a vector for further chemical modification.
-
The 7-Fluoro Group: The fluorine atom can modulate the electronic properties of the ring system, influencing its pKa and hydrogen bonding capabilities.[6] It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.
A Premier Hinge-Binding Motif for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[3] Most kinase inhibitors are ATP-competitive, binding to the ATP pocket and preventing the phosphorylation of substrate proteins. A key interaction for these inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain.
The indazole scaffold is an excellent hinge-binder. The N1-H and N2 atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of the adenine base of ATP.
Caption: Hydrogen bonding interactions of the indazole core with the kinase hinge.
Case Study: Structure-Activity Relationships (SAR) of Indazole-Based Kinase Inhibitors
While specific IC₅₀ data for compounds containing the this compound core are not widely published, we can infer key SAR principles from related indazole-based kinase inhibitors.
| Inhibitor Scaffold | Target Kinase(s) | Key SAR Insights | Reference |
| Indazole-3-carboxamides | PAK1, CRAC channels | Substitutions on the carboxamide nitrogen are critical for potency. Fluorination of appended phenyl rings can significantly enhance activity. | [7] |
| 3-Aminoindazoles | FLT3, PDGFRα, Kit | The 3-amino group is a key hinge-binding element. Modifications to this group can modulate selectivity across different kinases. | [8] |
| General Indazoles | VEGFR, PDGFR | The indazole core is a central feature of approved drugs like Axitinib and Pazopanib, demonstrating its clinical relevance. | [2] |
| Indazole Amides | ERK1/2 | Structure-based design has led to potent and selective ERK inhibitors, highlighting the tunability of the indazole scaffold. | [9] |
The Role of the 7-Fluoro and 3-Methyl Groups in Kinase Inhibition:
-
Enhanced Potency and Selectivity: The 3-methyl group can occupy a small hydrophobic pocket near the hinge region, leading to increased potency. The 7-fluoro group can form favorable interactions with specific residues in the ATP binding site, contributing to both potency and selectivity.
-
Improved Pharmacokinetics: The 7-fluoro substitution can block metabolic attack on the benzene ring, leading to a longer half-life and improved oral bioavailability.
Future Perspectives and Conclusion
The this compound scaffold represents a highly refined and strategically optimized fragment for modern drug discovery. Its combination of a proven bioisosteric core with functionality that enhances both pharmacodynamic and pharmacokinetic properties makes it a valuable starting point for the development of novel therapeutics.
Future research will likely focus on:
-
Exploring Novel Linkers and Side Chains: Attaching diverse chemical matter to the indazole core will continue to yield inhibitors with novel selectivity profiles against a wider range of kinases and other enzyme families.
-
Application in PROTACs and Molecular Glues: The indazole scaffold can serve as a warhead for targeted protein degraders, opening up new therapeutic modalities.
-
Further Elucidation of SAR: Systematic studies on the effects of different substitution patterns on the this compound core will provide a deeper understanding of its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 7-Fluoro-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoro-3-methyl-1H-indazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its therapeutic potential is intrinsically linked to its physicochemical properties, primarily its solubility and stability, which govern its behavior in both in vitro and in vivo systems. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes established principles from analogous fluorinated indazoles and outlines robust, field-proven methodologies for its empirical determination. We will delve into the theoretical considerations for predicting its behavior, provide detailed, step-by-step experimental protocols for both solubility and stability assessment, and discuss the interpretation of the resulting data. This document is intended to be a practical resource for researchers, enabling them to generate reliable and reproducible data to accelerate their research and development endeavors.
Introduction to this compound: A Molecule of Interest
Indazole derivatives are a well-established class of pharmacologically active compounds, known to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1] The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and pharmacokinetic properties. The strong carbon-fluorine bond often enhances metabolic stability, and fluorine's high electronegativity can modulate the acidity/basicity of nearby functional groups, influencing receptor binding and membrane permeability.[2][3]
This compound, with its fluorinated indazole core, represents a promising scaffold for the development of novel therapeutics. A thorough understanding of its solubility and stability is a critical first step in its journey from a laboratory curiosity to a potential clinical candidate. Poor solubility can hinder formulation development and lead to erratic absorption, while instability can compromise shelf-life and potentially lead to the formation of toxic degradation products.
Physicochemical Properties and Predicted Solubility Profile
While experimental data for this compound is limited, we can infer its likely behavior from its structural features and data from closely related analogs. The molecule's structure consists of a bicyclic aromatic indazole ring system, a lipophilic methyl group, and a highly electronegative fluorine atom.
Table 1: Predicted Physicochemical Properties and Their Implications for Solubility
| Property | Predicted Value/Characteristic | Implication for Solubility |
| LogP (Octanol-Water Partition Coefficient) | Moderately Lipophilic | Based on analogs like this compound-5-carboxylic acid (LogP 1.70862), the parent compound is expected to have a higher LogP, suggesting better solubility in organic solvents than in aqueous media.[4] |
| Hydrogen Bonding Capacity | One H-bond donor (N-H) and two potential H-bond acceptors (indazole nitrogens) | Capable of interacting with protic solvents. |
| Polarity | Polar heterocyclic system with a non-polar methyl group | Will exhibit a degree of solubility in a range of solvents with varying polarities. |
Based on these characteristics, a predicted solubility profile in common laboratory solvents can be proposed:
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | The high polarity and hydrogen bond accepting capabilities of these solvents are well-suited to solvate the indazole core.[5] |
| Polar Protic | Methanol, Ethanol | Moderate | The ability of these solvents to both donate and accept hydrogen bonds will facilitate the dissolution of this compound.[5] |
| Non-Polar | Dichloromethane (DCM), Toluene | Moderate to Low | The overall molecular structure has non-polar character, which should allow for some solubility in these solvents. |
| Aqueous Buffers | PBS (pH 7.4) | Low | The lipophilic nature of the molecule suggests that its solubility in aqueous media will be limited. |
Experimental Determination of Solubility
To move beyond predictions, empirical determination of solubility is essential. The following protocols describe the "gold standard" shake-flask method for thermodynamic solubility and a higher-throughput method for kinetic solubility assessment.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent.
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, mimicking conditions often found in high-throughput screening assays.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Stability Assessment of this compound
Evaluating the stability of a compound is crucial to ensure its integrity during storage and in biological assays. Stability studies typically involve exposing the compound to various stress conditions and monitoring its degradation over time.
Chemical Stability in Solution
This assesses the compound's stability in different solvents and pH conditions.
Experimental Workflow for Chemical Stability
Caption: Workflow for Chemical Stability Assessment.
Step-by-Step Protocol:
-
Solution Preparation: Prepare solutions of this compound at a known concentration in a range of aqueous buffers (e.g., pH 3, 7.4, and 9) and relevant organic solvents.
-
Incubation: Store the solutions at various temperatures (e.g., room temperature and 40 °C) and protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.
-
Data Analysis: Plot the percentage of the parent compound remaining against time to determine the degradation rate.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and pathways.
Stress Conditions for Forced Degradation:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C)
-
Basic: 0.1 M NaOH at room temperature
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: Stored as a solid at high temperature (e.g., 80 °C)
-
Photolytic: Exposed to UV light
The samples are then analyzed by LC-MS to identify the mass of the degradation products, which can provide insights into the degradation pathways. The strong carbon-fluorine bond is generally stable, but other parts of the molecule may be susceptible to degradation.[2]
Analytical Methodologies
A robust and validated analytical method is the cornerstone of accurate solubility and stability determination. A combination of chromatographic and spectroscopic techniques is recommended.[6]
Table 3: Recommended Analytical Techniques
| Technique | Application | Key Information Provided |
| HPLC-UV | Quantification of the parent compound in solubility and stability samples. | Purity, concentration. |
| LC-MS | Identification of degradation products; confirmation of molecular weight. | Molecular weight of the parent compound and impurities/degradants.[6][7] |
| NMR Spectroscopy | Definitive structural elucidation of the parent compound and any isolated degradants. | Chemical structure. |
Conclusion
While direct, publicly available data on the solubility and stability of this compound is scarce, this guide provides a comprehensive, scientifically grounded framework for its determination. By applying the principles of analogy to related fluorinated indazoles and employing the robust experimental protocols detailed herein, researchers can generate the critical data needed to advance their drug discovery and development programs. Accurate and reproducible solubility and stability data are indispensable for making informed decisions regarding lead optimization, formulation development, and the design of subsequent preclinical studies.
References
- 1. Page loading... [guidechem.com]
- 2. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 7-Fluoro-3-methyl-1H-indazole from 2,3-Difluoroacetophenone
Abstract
This application note provides a comprehensive and validated protocol for the synthesis of 7-fluoro-3-methyl-1H-indazole, a crucial heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a classical and robust reaction involving the condensation and subsequent intramolecular cyclization of 2,3-difluoroacetophenone with hydrazine hydrate. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation to ensure reliable and reproducible results.
Introduction: The Significance of Fluorinated Indazoles
Indazole derivatives are a cornerstone in pharmaceutical research, recognized as bioisosteres of indoles and benzimidazoles, which allows them to interact with a wide range of biological targets.[1] These compounds have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and protein kinase inhibitory properties.[1][2] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated indazoles particularly valuable scaffolds in modern drug discovery.[3] This protocol details the synthesis of the this compound isomer, a versatile intermediate for further chemical elaboration.
Reaction Principle and Mechanism
The synthesis proceeds via a two-step, one-pot process. The initial step is the condensation of the ketone in 2,3-difluoroacetophenone with hydrazine, forming an intermediate hydrazone. The second, and rate-determining step, is an intramolecular nucleophilic aromatic substitution (SNAr).
Mechanism Rationale: The fluorine atom at the C2 position (ortho to the acetophenone group) is activated towards nucleophilic attack by the electron-withdrawing nature of the hydrazone substituent. The terminal nitrogen of the hydrazone acts as the intramolecular nucleophile, attacking the activated C2 position and displacing the fluoride ion. Subsequent tautomerization yields the stable aromatic 1H-indazole ring system. Thermal energy, applied through reflux, is essential to overcome the activation energy barrier for this cyclization step.[4]
Reaction Scheme: 2,3-Difluoroacetophenone reacts with Hydrazine Hydrate to yield this compound.
Safety and Hazard Management
Strict adherence to safety protocols is paramount for this procedure due to the hazardous nature of the reagents.
-
Hydrazine Hydrate (N₂H₄·H₂O): Acute Toxicity & Carcinogenicity. Hydrazine hydrate is highly toxic if inhaled, swallowed, or in contact with skin.[5][6] It is corrosive, causing severe skin burns and eye damage, and is a suspected human carcinogen.[5][6] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, a chemical-resistant apron, and tightly sealed safety goggles with a face shield.[7][8]
-
2,3-Difluoroacetophenone: This compound is classified as an irritant.[9] Avoid contact with skin, eyes, and clothing. Standard laboratory PPE is required.
-
General Precautions: Ensure proper ventilation. Keep reagents away from heat and ignition sources.[5] All chemical waste must be disposed of according to institutional and local regulations. An emergency eyewash station and safety shower must be readily accessible.[8]
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale and can be adjusted as needed.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (for 10 mmol scale) | Molar Eq. | Supplier Example |
| 2,3-Difluoroacetophenone | C₈H₆F₂O | 156.13 | 1.56 g | 1.0 | Sigma-Aldrich |
| Hydrazine Hydrate (~64% N₂H₄) | N₂H₄·H₂O | 50.06 | 1.0 mL (~20 mmol) | ~2.0 | TCI Chemicals |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 20 mL | - | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | VWR |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
| Silica Gel | SiO₂ | 60.08 | As needed | - | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen/Argon inlet
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Glass column for chromatography
Step-by-Step Experimental Procedure
-
Reaction Setup: Assemble the three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask. Flame-dry the apparatus and allow it to cool under a stream of inert gas.
-
Initial Charging: Add 2,3-difluoroacetophenone (1.56 g, 10.0 mmol) and anhydrous tetrahydrofuran (20 mL) to the flask. Begin stirring to dissolve the starting material.
-
Hydrazine Addition: Cool the solution to 0 °C using an ice-water bath. Add hydrazine hydrate (~1.0 mL, ~20 mmol) dropwise via the dropping funnel over 10-15 minutes. Causality: A slow, cooled addition helps to control any initial exotherm from the hydrazone formation.
-
Reaction Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 70 °C).[4] Maintain the reflux for 24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc eluent system.
-
Reaction Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with saturated brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude solid residue by flash column chromatography on silica gel.
-
Equilibrate the column with a hexane/ethyl acetate (9:1) mobile phase.
-
Elute the product using a gradient of 10% to 30% ethyl acetate in hexane.
-
Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield this compound as a solid.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR: To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight (C₈H₇FN₂: 150.16 g/mol ).
-
Melting Point (MP): To assess purity.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Workflow for this compound Synthesis.
Field-Proven Insights & Troubleshooting
-
Controlling Side Reactions: The primary competing reaction is the formation of the acetophenone azine. Using a slight excess of hydrazine (1.5-2.0 equivalents) helps to drive the reaction towards the desired hydrazone and subsequent cyclization, minimizing azine formation.[4]
-
Solvent Choice: While THF is an excellent choice due to its inertness and solvating properties, other high-boiling point solvents like ethanol or n-butanol can also be used. The choice may influence reaction time and temperature.
-
Incomplete Reaction: If TLC analysis after 24 hours shows significant starting material, the reflux time can be extended. Ensure the reaction temperature is maintained and the hydrazine has not evaporated.
-
Purification Challenges: If the crude product is an oil or difficult to purify via chromatography, trituration with a cold non-polar solvent like hexane or diethyl ether can sometimes induce crystallization and remove non-polar impurities before chromatography.
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of this compound from commercially available 2,3-difluoroacetophenone. By following the outlined steps and adhering to the stringent safety precautions, researchers can confidently produce this valuable fluorinated heterocyclic intermediate for applications in pharmaceutical and materials science research. The mechanistic discussion and troubleshooting tips provide a deeper understanding of the process, empowering scientists to adapt and optimize the protocol for their specific needs.
References
- 1. Page loading... [guidechem.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 3. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Application Notes & Protocols: Leveraging 7-Fluoro-3-methyl-1H-indazole in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Fluorinated Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized as a cornerstone in numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] Its structural resemblance and bioisosteric relationship to endogenous purines and other heterocycles like indole and benzimidazole allow it to effectively interact with a wide range of biological targets.[4][5] Indazole derivatives are central to drugs like Axitinib, Niraparib, and Pazopanib, where they primarily function as potent kinase inhibitors.[1][6]
This guide focuses on a specific, high-value building block: 7-Fluoro-3-methyl-1H-indazole . The strategic incorporation of a fluorine atom at the 7-position offers medicinal chemists a powerful tool to modulate key drug-like properties. Fluorine's high electronegativity can alter the pKa of nearby functionalities, influence metabolic stability by blocking sites of oxidation, and form crucial hydrogen bonds or orthogonal dipole interactions within protein binding pockets, often leading to enhanced potency and improved pharmacokinetic profiles.[7][8] The 3-methyl group provides a foundational structural element and a vector for further synthetic elaboration.
These application notes provide a technical overview, synthetic protocols, and biological evaluation methodologies for effectively utilizing this compound as a core fragment in drug discovery programs.
Physicochemical Properties & Synthesis
A thorough understanding of the starting material is critical for reaction planning and execution.
| Property | Value |
| CAS Number | 1017682-73-3 |
| Molecular Formula | C₈H₇FN₂ |
| Molecular Weight | 150.16 g/mol |
| Appearance | Off-white to light yellow solid |
| SMILES | Cc1nnc2c(F)cccc12 |
| LogP | 1.7 (Calculated)[9] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų |
Protocol 1: Synthesis of this compound
This protocol outlines a common synthetic route starting from commercially available 2,3-difluorobenzoic acid.[1][6] The causality behind this pathway lies in the directed cyclization chemistry, where the fluorine and a nascent hydrazine moiety are positioned to facilitate the formation of the pyrazole ring.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Bromination: To a solution of 2,3-difluorobenzoic acid in concentrated sulfuric acid, slowly add bromine. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid directs the bromination.
-
Amidation: Convert the resulting carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by treatment with ammonia to form the primary amide. This step introduces the first nitrogen atom required for the indazole ring.
-
Grignard Reaction: Treat the amide with methylmagnesium bromide (MeMgBr). This reaction converts the amide to a ketone, introducing the future 3-methyl group of the indazole.
-
Cyclization: React the intermediate ketone with hydrazine hydrate (N₂H₄·H₂O) at an elevated temperature.[10] This step initiates a condensation followed by an intramolecular nucleophilic aromatic substitution, where the hydrazine displaces one of the fluorine atoms to form the pyrazole ring, yielding the final this compound product.
-
Purification: The crude product is purified via column chromatography on silica gel to yield the target compound.
Application in Kinase Inhibitor Design
The indazole scaffold is a highly effective "hinge-binder" in protein kinases, mimicking the adenine region of ATP to form critical hydrogen bonds in the enzyme's active site.[11][12] this compound serves as an excellent starting point for creating potent and selective kinase inhibitors.
Caption: General scheme for kinase inhibitor synthesis.
Protocol 2: Synthesis of a Generic Indazole-Based Kinase Inhibitor
This protocol describes a common workflow involving N-arylation followed by a Suzuki coupling to build out the inhibitor scaffold. This strategy allows for modular exploration of the structure-activity relationship (SAR).
Materials:
-
This compound-5-boronic acid pinacol ester (prepared from the parent indazole via borylation)
-
Aryl or heteroaryl halide (R₂-X)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
Step-by-Step Methodology:
-
Setup: In a flame-dried reaction vessel, combine the this compound-5-boronic acid pinacol ester, the desired aryl halide (R₂-X), and the base.
-
Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Add the degassed solvent and the palladium catalyst to the vessel. Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final kinase inhibitor.
Rationale: The Suzuki coupling is a robust and versatile cross-coupling reaction that allows for the formation of a C-C bond between the indazole core and a variety of aryl or heteroaryl groups. This modularity is essential in medicinal chemistry for rapidly generating libraries of analogs to probe the SAR and optimize for potency and selectivity.[2][13]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the indazole ring is critical for biological activity.
-
Fluorine Position: The placement of fluorine has a profound impact. For instance, in a series of Rho kinase (ROCK1) inhibitors, a 6-fluoroindazole derivative showed an IC₅₀ of 14 nM and high oral bioavailability (61%), whereas the corresponding 4-fluoro analog was significantly less potent (IC₅₀ = 2500 nM).[14] This highlights the importance of the 7-fluoro position in creating unique electronic and steric interactions.
-
N1-Substitution: The N1 position is often directed towards the solvent-exposed region of the kinase active site. Attaching solubilizing groups or moieties that can pick up additional interactions here is a common strategy to improve pharmacokinetic properties.
-
C3-Position (Methyl): The 3-methyl group often points into a hydrophobic pocket. While methyl is a good starting point, exploring other small alkyl or cycloalkyl groups can fine-tune potency and selectivity.
-
C5-Position: This position is a key vector for extension into other regions of the active site or for attaching groups that enhance selectivity against other kinases. The indazole-3-carboxamide scaffold, for example, is a versatile platform where substitutions on the amide nitrogen dramatically influence target engagement.[15][16]
Caption: Key SAR points on the this compound scaffold.
Biological Evaluation Protocols
Once synthesized, compounds must be evaluated for biological activity.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, high-throughput method for measuring kinase activity.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A Europium (Eu)-labeled anti-phospho-antibody binds to the phosphorylated peptide, bringing it into close proximity with a Streptavidin-Allophycocyanin (SA-APC) conjugate bound to the biotin. Excitation of the Eu donor results in energy transfer to the APC acceptor, generating a strong FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Compound Plating: Serially dilute the synthesized indazole derivatives in DMSO and dispense them into a 384-well assay plate.
-
Kinase/Substrate Addition: Add a solution containing the target kinase and the biotinylated peptide substrate to each well. Incubate for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate at room temperature for 1-2 hours.
-
Detection: Add a "stop/detection" solution containing EDTA (to chelate Mg²⁺ and stop the reaction), the Eu-labeled antibody, and the SA-APC conjugate.
-
Read Plate: Incubate for 1 hour to allow the detection reagents to bind. Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor/donor signals and plot the percent inhibition against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][17]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer or K562 leukemia cells) in a 96-well plate and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the indazole inhibitor for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: After 2-4 hours, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (e.g., DMSO) and plot cell viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Summary of Biological Activity Data
The following table compiles representative data for fluorinated indazole derivatives against various kinase targets, illustrating the scaffold's potential.
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 6-Fluoroindazole derivative | ROCK1 | 14 | [14] |
| 4-Fluoroindazole derivative | ROCK1 | 2500 | [14] |
| 1H-Indazole-3-amine derivative | FGFR1 | 2.9 | [2] |
| 1H-Indazole amide derivative | ERK1/2 | 9.3 | [2] |
| 5-Fluoroindazole derivative | RIP2 Kinase | pIC₅₀ > 8 | [14] |
Conclusion
This compound is a versatile and powerful building block in medicinal chemistry. Its pre-installed fluorine and methyl groups provide a well-defined starting point for developing potent and selective inhibitors, particularly for the kinase family. The strategic placement of the fluorine atom can confer significant advantages in terms of metabolic stability and target affinity. Furthermore, its utility as a core structure in fragment-based drug discovery (FBDD) allows for the rational, step-wise evolution of low-molecular-weight hits into viable lead compounds.[18][19] The protocols and insights provided herein are intended to equip drug discovery professionals with the foundational knowledge to effectively harness this valuable scaffold in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. WO1999023077A1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. chemscene.com [chemscene.com]
- 10. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 7-Fluoro-3-methyl-1H-indazole as a Kinase Inhibitor in Cancer Cell Lines
Introduction: The Promise of the Indazole Scaffold in Oncology
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous small molecules with significant biological activity.[1][2] This heterocyclic motif is present in several FDA-approved anticancer drugs, including Axitinib and Pazopanib, which function primarily as kinase inhibitors.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in evaluating the potential of 7-Fluoro-3-methyl-1H-indazole , a novel indazole derivative. While direct experimental data for this specific compound is emerging, its structure strongly suggests potential activity against key oncogenic kinases based on extensive research into structurally related analogs.[3][4] This guide provides a hypothesis-driven framework, complete with detailed protocols, to systematically investigate its mechanism of action and efficacy in cancer cell lines.
Section 1: Scientific Rationale - Why Target Kinases with Indazole Derivatives?
The indazole ring system serves as a versatile pharmacophore for designing ATP-competitive kinase inhibitors.[1] Various substitutions on the indazole core allow for fine-tuning of potency and selectivity against different kinases. Research has shown that indazole derivatives can effectively inhibit a range of kinases implicated in cancer progression, including:
-
Tyrosine Kinases: Such as Fibroblast Growth Factor Receptors (FGFRs), which are often amplified or mutated in various solid tumors.[1]
-
Serine/Threonine Kinases: Including Aurora kinases, Glycogen Synthase Kinase-3 (GSK-3), Pim kinases, and p21-Activated Kinase 1 (PAK1), all of which play crucial roles in cell cycle progression, proliferation, and metastasis.[1][4][5]
The addition of a fluorine atom at the 7-position, as in our compound of interest, can enhance binding affinity and improve metabolic stability, making this compound a compelling candidate for investigation.
Section 2: Hypothesized Mechanism of Action - Inhibition of the PAK1 Signaling Pathway
Based on compelling evidence from close structural analogs like 7-Methyl-1H-indazole-3-carboxamide, a primary hypothesized mechanism of action for this compound is the inhibition of p21-Activated Kinase 1 (PAK1) .[4][6] PAK1 is a key downstream effector of the Rho GTPases Rac1 and Cdc42 and is a central node in signaling pathways that control cell motility, survival, and proliferation.[4] Aberrant PAK1 activation is a feature of numerous cancers and is associated with increased invasion and metastasis.[4]
The proposed inhibitory action is visualized in the signaling pathway below.
Section 3: Compound Preparation and Handling
Accurate compound preparation is critical for reproducible in vitro results. Indazole derivatives often exhibit poor aqueous solubility, requiring an organic solvent for stock solution preparation.[7]
Protocol 3.1: Preparation of Stock and Working Solutions
-
Reagents and Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and optional sonicator
-
-
Procedure for 10 mM Stock Solution:
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a precise amount of the compound. The molecular weight of C₈H₇FN₂ is 150.16 g/mol . To prepare 1 mL of a 10 mM stock, weigh 1.50 mg.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound (e.g., 1 mL for 1.50 mg).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, briefly sonicate the vial in a room temperature water bath. Visually inspect to ensure complete dissolution.[7]
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light.[7]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Prepare serial dilutions in complete cell culture medium. It is crucial to create an intermediate dilution first to minimize precipitation.
-
Causality Note: The final concentration of DMSO in the cell culture wells should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Section 4: Core Experimental Protocols
The following protocols provide a logical workflow to characterize the anticancer properties of this compound, from initial cytotoxicity screening to mechanism of action validation.
Protocol 4.1: Cell Viability and Cytotoxicity (MTT Assay)
This initial assay determines the concentration-dependent effect of the compound on cancer cell viability, allowing for the calculation of the IC₅₀ (half-maximal inhibitory concentration) value.[8]
-
Materials:
-
Selected human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).[9][10]
-
Complete culture medium (e.g., DMEM with 10% FBS).[8]
-
96-well flat-bottom cell culture plates.
-
This compound working solutions.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol).
-
Microplate reader.
-
-
Step-by-Step Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium (e.g., from 0.01 µM to 100 µM). Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.
-
Remove the seeding medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 48 or 72 hours.[8]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Gently mix on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank control absorbance. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression.
-
Protocol 4.2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified target kinase, such as PAK1.[6][11]
-
Materials:
-
Recombinant human kinase (e.g., PAK1).
-
Kinase-specific substrate peptide.
-
ATP.
-
Kinase assay buffer.
-
A commercial luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
White, opaque 384-well assay plates.
-
Luminometer.
-
-
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in the assay buffer. Add 2.5 µL of the compound solution to the wells of a 384-well plate.[6]
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing the PAK1 enzyme and its substrate peptide to each well. Incubate at room temperature for 15 minutes to allow for compound binding.[6][11]
-
Initiate Reaction: Start the kinase reaction by adding 2.5 µL of ATP solution. Incubate at 30°C for 1 hour.[6]
-
Stop Reaction & Detect Signal: Follow the manufacturer's instructions for the ADP-Glo™ kit. This typically involves:
-
Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP (40 min incubation).
-
Adding Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction (30 min incubation).
-
-
Data Acquisition: Measure the luminescent signal, which is proportional to kinase activity.
-
Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot inhibition versus log concentration to determine the biochemical IC₅₀.
-
Protocol 4.3: Western Blot Analysis of Downstream Signaling
This cellular assay validates that the compound engages its target in a biological context by measuring changes in the phosphorylation status of the kinase and its downstream effectors.
-
Materials:
-
Cells treated with the compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay kit (e.g., BCA).
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-PAK1, anti-total-PAK1, anti-phospho-LIMK1, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Step-by-Step Procedure:
-
Cell Treatment & Lysis: Culture cells to 70-80% confluency. Treat with this compound and vehicle control for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal with an imager.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in the phospho-protein/total protein ratio indicates target engagement.
-
Section 5: Data Presentation and Expected Outcomes
Quantitative data should be summarized for clarity and comparison. Below is a table of representative IC₅₀ values for various indazole derivatives against different cancer cell lines, providing a benchmark for expected results.[2][10][12]
| Compound Class | Cancer Cell Line | Target/Effect | Reported IC₅₀ (µM) | Reference |
| Indazole Derivative (2f) | 4T1 (Breast) | Proliferation | 0.23 | [2][12][13] |
| Indazole Derivative (2f) | MCF-7 (Breast) | Proliferation | 0.34 | [2][12][13] |
| Indazole Derivative (2f) | A549 (Lung) | Proliferation | 1.15 | [2][12][13] |
| 1H-indazole-3-amine (6o) | K562 (Leukemia) | Proliferation | 5.15 | [10][14][15] |
| 1H-indazole-3-amine (5a) | A549 (Lung) | Proliferation | 4.66 | [10] |
Expected Outcomes:
-
MTT Assay: A successful experiment will yield a sigmoidal dose-response curve, from which a reliable IC₅₀ value can be calculated. Potent compounds are expected to have IC₅₀ values in the low micromolar to nanomolar range.
-
Kinase Assay: Direct inhibition of the target kinase will be observed as a dose-dependent decrease in the luminescent signal.
-
Western Blot: A dose-dependent reduction in the phosphorylation of PAK1 and its downstream substrates, without a significant change in total protein levels, would strongly support the hypothesized on-target mechanism.
-
Functional Assays: Inhibition of PAK1 should translate to a functional phenotype, such as a measurable decrease in cell migration and invasion.[12]
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound as a potential anticancer agent. The protocols outlined here, from basic cytotoxicity to mechanistic validation, will enable researchers to systematically evaluate its efficacy and mode of action. Positive results from these studies would warrant further investigation, including broader kinase panel screening to assess selectivity, cell cycle analysis, apoptosis assays, and eventual progression to in vivo xenograft models to determine therapeutic potential.[12][16]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 16. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Suzuki Coupling of 7-bromo-3-methyl-1H-indazole for Pharmaceutical Scaffolding
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Functionalized Indazoles
Indazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The ability to precisely functionalize the indazole ring is therefore of paramount importance in drug discovery and development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds, offering mild reaction conditions, broad functional group tolerance, and the use of readily available and environmentally benign boronic acids.[1][3][4]
This application note provides a detailed experimental procedure for the Suzuki coupling of 7-bromo-3-methyl-1H-indazole, a key intermediate for the synthesis of novel indazole-based compounds. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol with explanations for each experimental choice, and provide guidance on troubleshooting common issues.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3][5][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 7-bromo-3-methyl-1H-indazole), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[7][8][9]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of 7-bromo-3-methyl-1H-indazole with Phenylboronic Acid
This protocol details the coupling of 7-bromo-3-methyl-1H-indazole with phenylboronic acid as a representative example. The principles and general conditions can be adapted for a variety of aryl and heteroaryl boronic acids.[4]
Table 1: Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Purpose |
| 7-bromo-3-methyl-1H-indazole | C₈H₇BrN₂ | 211.06 | 135-138 | - | Aryl halide substrate |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 216-219 | - | Organoboron coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 103-107 (dec.) | - | Palladium catalyst |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | >400 (dec.) | - | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 11.8 | 101 | Solvent |
| Water | H₂O | 18.02 | 0 | 100 | Co-solvent |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add 7-bromo-3-methyl-1H-indazole (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and cesium carbonate (2.0-3.0 equiv).
-
Rationale: An excess of the boronic acid is often used to drive the reaction to completion. Cesium carbonate is a strong inorganic base that has been shown to be effective in promoting the transmetalation step, particularly with N-heterocyclic substrates.[10][11]
-
-
Inert Atmosphere:
-
Seal the reaction vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by bubbling the gas through the solid mixture or by using a vacuum/inert gas cycling system.
-
Rationale: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[12][13]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction vessel via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), to the reaction mixture.
-
Rationale: A mixture of an organic solvent and water is commonly used in Suzuki couplings. Water can aid in the dissolution of the base and the boronate intermediate.[6][11] Degassing the solvents is crucial to remove dissolved oxygen. Pd(PPh₃)₄ is a common and effective catalyst for a wide range of Suzuki couplings.[5][11]
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can be performed using a conventional heating mantle or in a microwave reactor for potentially shorter reaction times.[10]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Rationale: Elevated temperatures are typically required to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle.[5]
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: This standard aqueous work-up procedure is designed to separate the organic product from the inorganic byproducts and the aqueous solvent phase.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-methyl-7-phenyl-1H-indazole.
-
Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity, effectively separating the desired product from any unreacted starting materials or side products.[14]
-
Figure 2: Experimental workflow for the Suzuki coupling of 7-bromo-3-methyl-1H-indazole.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent | - Use a fresh batch of palladium catalyst.- Ensure thorough degassing of solvents and purging of the reaction vessel.[13]- Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvent systems.[15][16] |
| Dehalogenation of Starting Material | - Presence of palladium-hydride species | - Use milder bases (e.g., K₂CO₃, KF).- Ensure anhydrous conditions if possible, as water can be a proton source.[13][16] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction | - Rigorously exclude oxygen from the reaction.[12]- Use a Pd(0) catalyst directly or ensure complete in situ reduction of a Pd(II) precatalyst. |
| Protodeboronation of Boronic Acid | - Strong base in aqueous media- Elevated temperatures | - Use a milder base or anhydrous conditions.[13]- Consider using a more stable boronic ester (e.g., pinacol ester).[17][18]- Lower the reaction temperature if possible. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of functionalized indazoles. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize a diverse range of 7-aryl-3-methyl-1H-indazole derivatives for applications in drug discovery and development. The protocol provided herein serves as a robust starting point for the exploration of this important transformation.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Note & Protocols: Strategic Derivatization of 7-Fluoro-3-methyl-1H-indazole for Structure-Activity Relationship (SAR) Studies
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents.[1][2] Its role as a bioisostere for indole and benzimidazole has led to its incorporation into a multitude of clinical candidates, particularly in oncology.[2][3] This guide focuses on a specific, high-value core: 7-Fluoro-3-methyl-1H-indazole. The strategic placement of a fluorine atom at the 7-position can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles, a common strategy in drug design.[4][5][6] This document provides a detailed framework and validated protocols for the systematic derivatization of this core at key positions—N1, C3, and C5—to enable comprehensive Structure-Activity Relationship (SAR) studies, with a focus on developing kinase inhibitors.
Introduction: The Strategic Value of the this compound Core
Indazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][7] Several successful drugs, such as Axitinib and Niraparib, feature the indazole nucleus, validating its importance in targeting protein kinases.[8][9][10]
The this compound scaffold offers several advantages for drug discovery:
-
The Indazole Core: Provides a rigid, bicyclic system with a key hydrogen bond donor (N1-H) and acceptor (N2) that can effectively engage with the hinge region of many protein kinases.[11]
-
The 3-Methyl Group: Can serve as a vector for exploring lipophilic pockets within an active site or be modified to introduce other functionalities.
-
The 7-Fluoro Group: The introduction of fluorine is a well-established strategy in medicinal chemistry.[12][13] Its high electronegativity can alter the pKa of the N1-proton, influencing its hydrogen bonding capability. Furthermore, the C-F bond is highly stable, often blocking sites of metabolic oxidation and improving the pharmacokinetic profile of a drug candidate.[4][5]
This guide details the synthetic pathways to functionalize this core, enabling researchers to generate diverse chemical libraries for robust SAR exploration.
Synthesis of the Core Scaffold
A reliable synthesis of the this compound starting material is critical. One of the most efficient methods involves the cyclization of a substituted acetophenone with hydrazine, which is a classic and robust approach for forming the indazole ring system.[14]
Caption: Synthesis of the this compound core.
Derivatization Strategies for SAR Exploration
Systematic modification of the core scaffold is essential for understanding how different chemical features impact biological activity. The following sections outline key derivatization points and the rationale for their modification.
Caption: Key derivatization points on the indazole scaffold for SAR.
N1-Position: Alkylation and Arylation
-
Rationale: The N1 position is frequently substituted to explore hydrophobic pockets or to block the native hydrogen-bond-donating capability of the N-H group. This modification can drastically alter a compound's solubility, cell permeability, and binding mode. N1-alkylation is a common and synthetically tractable starting point for library synthesis.[15]
-
Methodology: Standard N-alkylation is achieved using an appropriate alkyl or benzyl halide in the presence of a base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF). The choice of base is crucial; Cs₂CO₃ is milder and often provides better selectivity for N1 over N2 alkylation, a known challenge in indazole chemistry.
C5-Position: Cross-Coupling Reactions
-
Rationale: The C5 position of the indazole ring is often solvent-exposed when bound to a kinase, making it an ideal point to introduce larger substituents to enhance potency and selectivity.[11] Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for installing a wide variety of aryl and heteroaryl moieties.
-
Methodology: This strategy requires a C5-halogenated (typically bromo or iodo) indazole intermediate. The Suzuki coupling is then performed with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or DME).
C3-Position: Methyl Group Modification
-
Rationale: While the core scaffold is defined as 3-methyl, exploring variations at this position is a key aspect of SAR. The methyl group can be replaced with other small alkyl groups, cyclopropyl groups (to improve metabolic stability and potency), or functionalized handles.
-
Methodology: Direct functionalization of the methyl group is challenging. A more practical approach involves starting from a different precursor, such as 7-fluoro-1H-indazole-3-carboxylic acid. The carboxylic acid can be converted to an amide or coupled with various amines to introduce diversity. Alternatively, it can be reduced to an alcohol, providing a handle for further reactions.
SAR Workflow and Data Interpretation
A typical SAR campaign involves synthesizing a matrix of compounds where substituents at different positions are varied systematically. The biological activity (e.g., IC₅₀ against a target kinase) of each compound is measured, and the data is analyzed to build a predictive model of the SAR.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. squ.elsevierpure.com [squ.elsevierpure.com]
- 13. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 7-Fluoro-3-methyl-1H-indazole in Neurodegenerative Disease Research
Introduction: The Indazole Scaffold as a Privileged Structure in CNS Drug Discovery
The 1H-indazole core is a bicyclic heteroaromatic system recognized in medicinal chemistry as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly kinases, which are central to cellular signaling and are often dysregulated in disease states.[1][2] Numerous indazole derivatives have been successfully developed as therapeutics for conditions ranging from oncology to inflammation.[2][3]
In the realm of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, the indazole scaffold has shown promise in modulating key pathological pathways.[4] These include kinase signaling cascades that lead to protein misfolding, neuroinflammation, and neuronal cell death.[4]
This document concerns 7-Fluoro-3-methyl-1H-indazole , a specific derivative of the indazole family. As of this writing, its direct application and mechanism of action in neurodegenerative disease models are not extensively documented in peer-reviewed literature, presenting an opportunity for novel research. This guide is therefore designed to serve as a comprehensive roadmap for researchers and drug development professionals seeking to investigate the therapeutic potential of this compound. It provides a series of hypothesized mechanisms of action based on the activities of structurally related indazoles and offers detailed protocols for the systematic evaluation of these hypotheses.
Physicochemical Properties and Compound Preparation
A thorough understanding of the compound's physicochemical properties is the foundation for all subsequent biological assays. The following table outlines the calculated or estimated properties for this compound, which are critical for designing robust experiments.
| Property | Estimated Value | Significance for Experimental Design |
| Molecular Formula | C₈H₇FN₂ | Essential for calculating molarity. |
| Molecular Weight | 150.15 g/mol | Used for preparing stock solutions of precise concentrations. |
| XLogP3 | ~2.0 - 2.5 | Suggests moderate lipophilicity, indicating potential for good cell permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Influences solubility and interaction with biological targets. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and interaction with biological targets. |
Protocol 1: Stock Solution Preparation for In Vitro Assays
Rationale: Accurate and consistent compound preparation is critical for reproducible results. Indazole derivatives often exhibit limited aqueous solubility, making an organic solvent like Dimethyl Sulfoxide (DMSO) the vehicle of choice for creating high-concentration stock solutions.[5]
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening. This prevents atmospheric moisture condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh 1.50 mg of the compound.
-
Solubilization: Add the weighed compound to a sterile, light-protected microcentrifuge tube. Add 1.00 mL of anhydrous DMSO to achieve a 10 mM primary stock solution .
-
Dissolution: Vortex the solution vigorously for 2-3 minutes. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes. Visually inspect for any remaining particulate matter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in separate light-protected tubes. Store at -20°C or -80°C.
-
Working Solutions: For cell-based assays, prepare intermediate dilutions from the primary stock in the appropriate cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level toxic to the cells (typically ≤ 0.5%).
Quality Control:
-
Minimize Freeze-Thaw Cycles: Use a fresh aliquot for each experiment to avoid compound degradation.[5]
-
Vehicle Control: In all experiments, include a control group treated with the same final concentration of DMSO used in the experimental conditions.[5]
Hypothesized Mechanisms and Targets in Neurodegeneration
Based on the established activity of other indazole derivatives, we can hypothesize several key signaling pathways through which this compound might exert a neuroprotective effect. The primary targets are kinases known to be dysregulated in neurodegenerative diseases.
Hypothesis 1: Inhibition of Glycogen Synthase Kinase 3β (GSK3β)
Relevance: GSK3β is a serine/threonine kinase implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease pathology leading to the formation of neurofibrillary tangles (NFTs).[4] Inhibition of GSK3β is a major therapeutic strategy aimed at reducing tau pathology and its downstream neurotoxic effects.
Proposed Mechanism: this compound may act as an ATP-competitive inhibitor of GSK3β, preventing the phosphorylation of tau and other substrates involved in neuronal apoptosis and inflammation.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Fluoro-3-methyl-1H-indazole
Welcome to the technical support guide for the purification of crude 7-Fluoro-3-methyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who handle fluorinated indazole derivatives. Our goal is to provide practical, field-tested advice to overcome common purification challenges, ensuring you obtain a final product of high purity and integrity. The guidance herein is structured to move from general strategy to specific troubleshooting, mirroring the typical laboratory workflow.
Section 1: Initial Assessment & Purification Strategy
Before attempting any purification, a preliminary analysis of the crude material is essential. This initial assessment will dictate the most efficient purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Impurities are typically remnants of starting materials, reagents, or by-products from the synthesis. Common impurities may include unreacted precursors (e.g., substituted fluorotoluenes or hydrazines), partially reacted intermediates, or isomers formed during cyclization. The introduction of fluorine can sometimes lead to side reactions, so minor positional isomers or dimeric by-products might also be present.[1] A preliminary Thin Layer Chromatography (TLC) or a crude ¹H NMR spectrum can provide valuable clues.
Q2: How do I choose between column chromatography and recrystallization?
A2: The choice depends on the purity of your crude material and the nature of the impurities.
-
Column Chromatography is the method of choice when the crude product contains a complex mixture of impurities or when the impurities have very similar polarity to the desired product. It offers high resolving power but can be time-consuming and solvent-intensive.
-
Recrystallization is ideal for removing small amounts of impurities from a crude product that is already relatively pure (>85-90%). It is often faster and more scalable than chromatography, provided a suitable solvent is found.
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Section 2: Troubleshooting Column Chromatography
Column chromatography is a powerful technique, but its success hinges on careful optimization of the stationary and mobile phases. The fluorine atom in your molecule will influence its polarity, making it behave differently from its non-fluorinated analogs.[1]
Troubleshooting Guide: Column Chromatography
Q1: I'm getting poor separation between my product and an impurity. What should I do?
A1: This is a common issue stemming from a suboptimal solvent system (eluent).
-
The Causality: The polarity of your eluent is too high or too low, causing compounds to travel together. The goal is to find a solvent system where your desired product has an Rf value between 0.2 and 0.4 on a TLC plate, with clear separation from all other spots.[2]
-
Solution Pathway:
-
Systematic TLC Analysis: Before running a column, screen various solvent systems. A good starting point for indazoles is a mixture of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Employ a Gradient: Instead of running the entire column with a single solvent mixture (isocratic elution), use a gradient. Start with a low polarity eluent and gradually increase the percentage of the more polar solvent. For example, you could start with 5% ethyl acetate in hexanes and gradually increase to 20% ethyl acetate.[2] This sharpens bands and improves separation.
-
Consider a Different Stationary Phase: While silica gel is standard, for some nitrogen-containing heterocycles, alumina (neutral or basic) can offer different selectivity and better separation.[2]
-
Q2: My compound is not coming off the column.
A2: This indicates your compound is too strongly adsorbed to the stationary phase, usually because the eluent is not polar enough.
-
The Causality: The polar indazole moiety, capable of hydrogen bonding, can interact strongly with the silanol groups of a silica gel column. The chosen eluent lacks the strength to displace the compound and move it down the column.
-
Solution Pathway:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexanes/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, adding a small amount (0.5-2%) of methanol to your eluent (e.g., in dichloromethane or ethyl acetate) can dramatically increase its polarity and elute highly retained compounds.[2]
-
Check for Degradation: Ensure your compound is stable on silica. Some sensitive molecules can degrade on acidic silica gel. If you suspect this, you can either neutralize the silica gel by pre-washing it with a solvent mixture containing a small amount of triethylamine or switch to an alternative stationary phase like alumina.
-
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel (default), Neutral Alumina (alternative) | Silica is a good starting point. Alumina can prevent degradation of acid-sensitive compounds.[2] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | A gradient of 0-30% Ethyl Acetate in Hexanes is a common starting point. A 0-5% Methanol in Dichloromethane gradient is effective for more polar compounds.[2] |
| TLC Goal (Rf) | 0.2 - 0.4 | Provides the best resolution on a column.[2] |
Protocol 1: Gradient Flash Column Chromatography
-
Prepare the Column: Dry-pack a column with silica gel. The amount should be 50-100 times the weight of your crude material.
-
Adsorb the Sample: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
-
Run the Column:
-
Start with a low-polarity eluent (e.g., 100% Hexanes or 5% Ethyl Acetate in Hexanes).
-
Carefully add your dry-loaded sample to the top of the column.
-
Begin elution, gradually increasing the polarity of the solvent mixture.
-
Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Section 3: Troubleshooting Recrystallization
Recrystallization is an excellent technique for a final polishing step. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Troubleshooting Guide: Recrystallization
Q1: My compound "oils out" instead of forming crystals.
A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice.
-
The Causality: This often happens if the solution is too saturated or if it is cooled too quickly. The presence of impurities can also disrupt crystal lattice formation, promoting oiling.[2]
-
Solution Pathway:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation level.[2]
-
Slow Cooling is Critical: Allow the solution to cool slowly to room temperature without disturbance. Do not place it directly in an ice bath. Slow cooling provides time for a proper crystal lattice to form. Once at room temperature, you can then move it to a refrigerator or ice bath to maximize yield.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Q2: I have very low recovery after recrystallization.
A2: This suggests that either too much solvent was used or the chosen solvent is too effective, even at low temperatures.
-
The Causality: The principle of recrystallization relies on a significant difference in solubility at high and low temperatures. If the compound remains significantly soluble even when cold, it will stay in the mother liquor, leading to low recovery.
-
Solution Pathway:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until everything just dissolves.[2]
-
Solvent System Screening: Before committing your entire batch, test different solvents on a small scale. A good solvent for a fluorinated indazole might be isopropanol, ethanol, or a mixture like isopropanol/water or ethanol/water.[3]
-
Cool Thoroughly: Ensure the flask is cooled for a sufficient amount of time in an ice bath (e.g., 30-60 minutes) to maximize precipitation before filtration.
-
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Isopropanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot isopropanol needed to fully dissolve the solid.
-
Induce Precipitation: While the solution is still hot, add water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolve: Add a few more drops of hot isopropanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent (the same isopropanol/water ratio).
-
Drying: Dry the crystals in a vacuum oven to remove all residual solvent.
Section 4: Purity & Identity Confirmation
After purification, you must confirm the purity and identity of your this compound. Using multiple, independent (orthogonal) methods provides the highest degree of confidence.[4]
References
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 7-Fluoro-3-methyl-1H-indazole Derivatives
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis of 7-Fluoro-3-methyl-1H-indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals. Indazole and its derivatives are prominent nitrogen-containing heterocycles that have garnered significant attention for their therapeutic potential, including antitumor, analgesic, and anti-inflammatory properties.[1] The this compound scaffold, in particular, is a crucial intermediate in the development of various pharmaceutical agents.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.
Core Synthetic Strategy: An Overview
The most common and classical approach to synthesizing 3-methyl-1H-indazoles involves the reaction of an appropriately substituted ortho-fluoro acetophenone with hydrazine.[2] This method is favored for its relatively straightforward procedure and accessibility of starting materials. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring.
Caption: General reaction scheme for indazole synthesis.
While effective, this pathway is sensitive to reaction conditions, and deviations can lead to significant issues with yield and purity. The following sections address these challenges directly.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to address the specific experimental issues you may encounter.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield is the most common issue and can stem from several factors. Let's break down the probable causes and solutions.
-
Cause A: Incomplete Reaction
-
Explanation: The cyclization step (SNAr) often requires sufficient thermal energy and time to proceed to completion. Insufficient heating or premature termination of the reaction will leave unreacted hydrazone intermediate in the mixture.
-
Solutions:
-
Temperature Optimization: While some syntheses proceed at reflux, the optimal temperature can be substrate-dependent. Experiment with a temperature range, for example, from 100°C to 180°C. A higher temperature is often required for the cyclization.[3]
-
Extended Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the spot corresponding to the hydrazone intermediate has been completely consumed. Reactions can take anywhere from 10 to 48 hours.[3]
-
Solvent Choice: The reaction is often performed using an excess of hydrazine hydrate as both a reactant and a solvent.[3] However, for some substrates, a high-boiling point solvent like toluene or xylene can be used to achieve the necessary temperature.
-
-
-
Cause B: Competing Side Reactions
-
Explanation: The primary competing reaction is the formation of the azine, which occurs when a second molecule of the acetophenone reacts with the hydrazone intermediate. This is particularly problematic if the reaction temperature is too low initially or if the stoichiometry is not carefully controlled.[2]
-
Solutions:
-
Control Stoichiometry: Use a significant excess of hydrazine hydrate. This ensures that the acetophenone is more likely to react with hydrazine rather than the newly formed hydrazone.[3]
-
Temperature Control: Ensure the reaction mixture reaches the optimal temperature for cyclization quickly to favor the desired intramolecular reaction over the intermolecular azine formation.
-
-
-
Cause C: Product Degradation
-
Explanation: Indazole derivatives can be sensitive to prolonged exposure to very high temperatures or strongly acidic/basic conditions during workup.
-
Solutions:
-
Minimize Reaction Time: Once the reaction is complete (as determined by TLC), do not heat it unnecessarily.
-
Neutral Workup: During the workup phase, aim to neutralize the reaction mixture promptly. Wash the organic extracts with water and brine to remove excess hydrazine and any salts formed.[3]
-
-
Question 2: I'm observing multiple spots on my TLC plate, suggesting the formation of impurities or isomers. What are these, and how can I prevent them?
Answer: The formation of multiple products is a common challenge, often related to isomers or side-products.
-
Isomer Formation (1H vs. 2H-indazole):
-
Explanation: Indazoles exist as two common tautomers: 1H-indazole and 2H-indazole. For N-unsubstituted indazoles, the 1H-tautomer is generally the more thermodynamically stable and, therefore, the major product of most thermal cyclization syntheses.[4] However, subsequent reactions on the indazole nitrogen (e.g., alkylation) can produce a mixture of N-1 and N-2 substituted isomers.
-
Solution for Derivatives: If you are performing a subsequent N-alkylation, controlling the regioselectivity is critical. The choice of base and solvent is key. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF typically favors the formation of the N-1 substituted product.[4]
-
-
Other Impurities:
-
Explanation: Besides the azine byproduct mentioned earlier, you may also form indazolones or other dimeric impurities, especially if the starting material is not pure or if oxidative conditions are present.
-
Solutions:
-
Use High-Purity Reagents: Ensure your starting acetophenone and hydrazine are of high quality.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, especially if your substrate is sensitive.
-
Purification: Effective purification is crucial. Silica gel column chromatography is the most common method. A gradient elution using a solvent system like ethyl acetate/hexane or chloroform/acetone is typically effective at separating the desired product from impurities.[3]
-
-
Caption: Troubleshooting decision tree for indazole synthesis.
Question 3: The reaction seems to stall and does not proceed to completion even after prolonged heating. What should I do?
Answer: A stalled reaction often points to an issue with the reactivity of the substrate or the reaction conditions.
-
Cause: Deactivated Substrate
-
Explanation: The intramolecular SNAr cyclization step relies on the electrophilicity of the carbon bearing the fluorine atom. If the aromatic ring has strong electron-donating groups, it can deactivate the ring towards nucleophilic attack by the hydrazone nitrogen, making the cyclization difficult.
-
Solution: For deactivated substrates, you may need more forcing conditions. This could include using a higher-boiling solvent to achieve temperatures above 180°C or exploring alternative synthetic routes that do not rely on this specific cyclization mechanism.[5]
-
-
Cause: Water Content
-
Explanation: While hydrazine is often used as its monohydrate, an excessive amount of water in the reaction mixture can sometimes hinder the reaction by affecting solvent properties and reaction equilibria.
-
Solution: Ensure you are using hydrazine monohydrate and not a more dilute solution. If issues persist, consider using anhydrous hydrazine, though this requires extreme caution due to its toxicity and instability.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal solvent and temperature? A1: For the classical synthesis from ortho-fluoro acetophenones, using an excess of hydrazine monohydrate as both reactant and solvent is the most common method, with heating between 120-180°C.[3] The ideal temperature provides enough energy for the cyclization to outcompete side reactions. See the table below for a summary.
Q2: How can I reliably characterize my final this compound product? A2: A combination of spectroscopic methods is essential for unambiguous characterization.
-
¹H NMR: Look for characteristic signals for the aromatic protons and a singlet for the methyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR and ¹⁹F NMR: These techniques are crucial for confirming the carbon skeleton and the position of the fluorine atom.[2][6]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]
-
FTIR Spectroscopy: Look for characteristic N-H stretching bands (for the 1H-indazole) and C=N stretching bands.
Q3: What are the key safety precautions for this synthesis? A3: Hydrazine and its derivatives are highly toxic and potentially carcinogenic. Always handle hydrazine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reactions are often run at high temperatures, so take precautions against thermal hazards.
Data Presentation: Key Parameter Optimization
| Parameter | Condition | Expected Outcome | Rationale & Citation |
| Temperature | 120-180°C | Increased yield | Sufficient energy is required for the intramolecular SNAr cyclization to proceed efficiently.[3] |
| Hydrazine | 5-10 equivalents | Higher purity | A large excess of hydrazine favors the formation of the hydrazone and minimizes the competing azine side reaction.[2][3] |
| Reaction Time | 12-48 hours | Reaction completion | The reaction should be monitored by TLC to ensure all the hydrazone intermediate is consumed.[3] |
| Solvent | Excess Hydrazine Hydrate | Good | Acts as both reactant and solvent, simplifying the reaction setup.[3] |
| Workup | Aqueous Extraction | Product isolation | Extraction with a solvent like ethyl acetate followed by washing with water and brine removes excess hydrazine and salts.[3] |
| Purification | Column Chromatography | High purity (>98%) | A silica gel column with a gradient of ethyl acetate in hexane is effective for removing polar and non-polar impurities.[3] |
Experimental Protocols
Protocol: Synthesis of 6,7-difluoro-3-methyl-1H-indazole
This protocol is adapted from established literature procedures and serves as a representative example for the synthesis of fluorinated 3-methyl-1H-indazoles.[2]
Materials:
-
2',3'-Difluoroacetophenone
-
Hydrazine monohydrate
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2',3'-difluoroacetophenone (1.0 eq) with hydrazine monohydrate (8-10 eq).
-
Heating: Heat the reaction mixture to reflux (typically around 120-140°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate mobile phase). The reaction is complete when the starting acetophenone and intermediate hydrazone spots are no longer visible. This may take 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 25 mL).[3]
-
Washing: Combine the organic layers and wash them sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure 6,7-difluoro-3-methyl-1H-indazole.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
stability of 7-Fluoro-3-methyl-1H-indazole in different solvents and pH
Technical Support Center: 7-Fluoro-3-methyl-1H-indazole
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and evaluating the stability of this compound. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound, providing insights based on established chemical principles and pharmaceutical industry best practices.
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many heterocyclic compounds, is primarily influenced by pH, solvent polarity, temperature, light, and the presence of oxidizing agents. The indazole ring system can be susceptible to hydrolysis under strong acidic or basic conditions. The fluorine substituent may also influence the molecule's electronic properties and susceptibility to certain degradation pathways.
Q2: Why is it critical to assess the stability of this compound in different solvents and pH conditions?
A2: Understanding the stability profile is a cornerstone of drug development for several reasons:
-
Formulation Development: It informs the selection of appropriate solvents and excipients to create a stable drug product.[1][2]
-
Predictive Shelf-Life: Stability data from forced degradation studies helps in predicting the shelf-life of the drug substance and product under various storage conditions.[1][3]
-
Analytical Method Validation: A stability-indicating analytical method must be able to separate the intact drug from its degradation products. Forced degradation studies are essential for developing and validating such methods.[4][5]
-
Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or even be toxic. A thorough understanding of stability ensures patient safety.[2]
Q3: What are the recommended storage conditions for this compound?
A3: While specific long-term stability data for this compound is not extensively published, based on the general properties of indazole derivatives, the following storage conditions are recommended:
-
Solid Form: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8°C) is advisable.
-
In Solution: If stored in solution, it is best to prepare fresh solutions for each experiment. If short-term storage is necessary, store at -20°C or -80°C in a suitable, inert solvent. Avoid repeated freeze-thaw cycles. The choice of solvent is critical; DMSO is a common choice for initial stock solutions, but its long-term stability should be verified.
Q4: How does the 1H-indazole tautomerism affect its stability?
A4: Indazoles exist in two tautomeric forms, 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[6][7] This tautomeric equilibrium can be influenced by the solvent and pH, which in turn can affect the compound's reactivity and degradation pathways. It is important to be aware of this potential for tautomerism when interpreting analytical data.
Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Buffer | The compound may have low aqueous solubility, especially at neutral pH. The buffer composition or ionic strength may be affecting solubility. | 1. First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is low and does not interfere with the experiment.2. Adjust the pH of the buffer. The solubility of ionizable compounds is pH-dependent.3. Perform a solubility assessment to determine the optimal solvent and pH conditions (see Experimental Protocol 2). |
| Inconsistent Results in Biological Assays | This could be due to compound degradation in the assay medium over the incubation period. The compound may be unstable at 37°C or in the presence of media components. | 1. Assess the stability of the compound in the assay medium under the exact experimental conditions (time, temperature, light exposure).2. Analyze samples of the medium at the beginning and end of the incubation period by HPLC to quantify the amount of remaining parent compound.3. If degradation is observed, consider reducing the incubation time or adding antioxidants if oxidative degradation is suspected. |
| Appearance of Unexpected Peaks in HPLC | These could be degradation products, impurities from the synthesis, or artifacts from the sample preparation or analytical method. | 1. Perform a forced degradation study (see Experimental Protocol 1) to identify potential degradation products.[1][2][8]2. Inject a blank sample (solvent only) and a placebo (all excipients without the active compound) to rule out artifacts from the sample matrix.3. Use a photodiode array (PDA) detector to check for peak purity. |
| Loss of Compound During Storage | The compound may be degrading under the current storage conditions. It could be sensitive to light, temperature, or air (oxidation). | 1. Review the storage conditions. Ensure the compound is protected from light by using amber vials or wrapping them in foil.2. For solutions, consider purging with an inert gas like nitrogen or argon before sealing to prevent oxidation.3. Re-evaluate the stability under the specific storage conditions by analyzing samples over time. |
Experimental Protocols
As a Senior Application Scientist, I provide these detailed protocols as a starting point for your investigations. You may need to adapt them based on your specific experimental setup and available instrumentation.
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.[8][9]
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At selected time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
If no significant degradation is observed, repeat the experiment with 1 M HCl.[9]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At selected time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.[9]
-
If no significant degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
At selected time points, withdraw an aliquot, dilute to a final concentration of approximately 100 µg/mL with the mobile phase.[10]
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.[9]
-
At selected time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration of approximately 100 µg/mL for analysis.
-
-
Photostability:
-
Expose a solution of the compound (e.g., 100 µg/mL) in a quartz cuvette to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep a control sample in the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3). Compare the chromatograms of the stressed samples to that of an unstressed control solution.
Caption: Workflow for a Forced Degradation Study.
Protocol 2: Solubility Assessment
Objective: To determine the solubility of this compound in various solvents relevant to preclinical and formulation development.
Materials:
-
This compound
-
A selection of solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, DMSO, ethanol, methanol, acetonitrile, polyethylene glycol 400)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system
Procedure:
-
Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each solvent in a vial.
-
Seal the vials and shake at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect for undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC method.
-
Quantify the concentration of the dissolved compound by HPLC against a standard curve.
-
Calculate the solubility in mg/mL or µg/mL.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Note: This is a starting point. Method optimization will be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan from 200-400 nm with a PDA detector and select an optimal wavelength (e.g., ~254 nm or ~300 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Illustrative Stability Data Summary
The following table presents hypothetical data to illustrate how the results of a forced degradation study might be summarized. This is not actual experimental data for this compound.
| Stress Condition | Time | % Assay of Parent Compound | % Total Degradation | Observations / Major Degradants |
| Control (Unstressed) | 0 hr | 100.0 | 0.0 | - |
| 0.1 M HCl | 24 hr | 92.5 | 7.5 | One major degradant at RRT 0.8 |
| 0.1 M NaOH | 8 hr | 85.2 | 14.8 | Two major degradants at RRT 0.7 and 1.2 |
| 3% H₂O₂ | 24 hr | 95.1 | 4.9 | Minor degradation, multiple small peaks |
| Thermal (80°C, solid) | 48 hr | 98.8 | 1.2 | Minimal degradation |
| Photolytic (ICH Q1B) | - | 96.3 | 3.7 | One minor degradant at RRT 0.9 |
RRT = Relative Retention Time
Caption: Potential Degradation Pathways for Indazole Derivatives.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. usp.org [usp.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Functionalization of 7-Fluoro-3-methyl-1H-indazole
Welcome to the technical support guide for the regioselective functionalization of 7-Fluoro-3-methyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this valuable heterocyclic scaffold. The indazole core is a privileged structure in drug discovery, and the specific substitution pattern of this molecule presents unique and subtle challenges.[1][2] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the reactivity and handling of this compound.
Question: What are the primary challenges in the regioselective functionalization of this specific indazole?
Answer: The functionalization of this compound presents two main regioselectivity challenges:
-
N1 vs. N2 Functionalization: The indazole core possesses two reactive nitrogen atoms. Direct alkylation or arylation often yields a mixture of N1 and N2 isomers, which can be difficult to separate and negatively impacts yield.[3][4] The outcome is governed by a delicate balance of thermodynamics, kinetics, sterics, and electronics. The 1H-tautomer is generally more stable, but the N2 position can be kinetically favored under certain conditions.[2][5]
-
C-H Functionalization on the Benzene Ring: Achieving site-selectivity on the carbocyclic ring (positions C4, C5, C6) is non-trivial. The C7 position is blocked by fluorine, and the electronic properties of the fluorine and the pyrazole ring influence the reactivity of the remaining C-H bonds. Modern methods typically require a directing group strategy to achieve predictable outcomes.[6][7]
Question: How do the 7-fluoro and 3-methyl substituents influence the molecule's reactivity?
Answer: The substituents at C7 and C3 are critical in dictating regiochemical outcomes:
-
7-Fluoro Group: This group exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the N-H proton, potentially facilitating deprotonation. Sterically, it blocks the C7 position from direct functionalization and can influence the accessibility of the adjacent N1 position. Electronically, studies have shown that strong electron-withdrawing groups at the C7 position can significantly favor N-alkylation at the N2 position.[3][5] This is a crucial consideration for your experiments.
-
3-Methyl Group: This is a weakly electron-donating group. Its primary influence is steric. It can hinder reactions at the adjacent N2 position and potentially at the C4 position, depending on the reaction mechanism and the size of the reagents.
Question: My reaction produced a mixture of N1 and N2 isomers. How can I reliably distinguish between them?
Answer: Unambiguous characterization is essential. While TLC and melting points can be suggestive, they are not definitive.[8] The most reliable methods are spectroscopic:
-
NMR Spectroscopy: A combination of 1D and 2D NMR experiments is the gold standard.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most conclusive technique. For an N1-alkylated indazole, you will observe a 3-bond correlation (³J) between the protons of the N-alkyl group and the C7a carbon of the indazole ring. For an N2-alkylated isomer, this correlation is absent; instead, you may see a correlation to C3.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For N1-substituted isomers, a NOE can often be observed between the protons of the N-alkyl group and the proton at the C7 position of a parent indazole. In your case, with a 7-fluoro substituent, this is not applicable, making HMBC the superior choice.
-
-
UV Derivative Spectrophotometry: While less common, this technique has been shown to provide characteristic signals that can identify the substituent position for each isomer series.[8]
Part 2: Troubleshooting Guide - N-Functionalization
Controlling the site of N-alkylation and N-arylation is the most common hurdle. This section provides targeted advice for directing the reaction to either the N1 or N2 position.
Question: I am getting a mixture of N1 and N2 alkylation products, but I need the N1 isomer. How can I improve the selectivity?
Answer: Achieving N1 selectivity typically involves using conditions that favor the thermodynamically more stable product.[2][5] The 1H-indazole tautomer is generally the more stable form.
Key Strategies for N1-Selectivity:
-
Choice of Base and Solvent (The "NaH/THF" System): This is the most widely reported and effective combination for promoting N1-alkylation.[9] The sodium cation is believed to form a six-membered chelate with the N2 nitrogen and an oxygen atom from a coordinating solvent or substituent, sterically blocking the N2 position from the incoming electrophile.[1][4] While your 3-methyl group does not chelate, the principle of using a less dissociating cation in a non-polar aprotic solvent holds.
-
Thermodynamic Equilibration: For certain electrophiles, like α-halo carbonyls, the initial kinetic N2 product can isomerize to the more stable N1 product over time or at elevated temperatures.[5]
-
Reductive Amination Approach: A highly selective and scalable method involves the condensation of the indazole with an aldehyde to form an N1-enamine intermediate, which is then hydrogenated. This process is driven by the formation of the thermodynamically favored N1-aminal and subsequent enamine, leading to excellent N1 selectivity with no detectable N2 isomer.[10][11]
Table 1: Recommended Conditions for N1-Alkylation
| Parameter | Condition | Rationale & Causality |
| Base | Sodium Hydride (NaH) | Forms a tight ion pair in THF, promoting steric hindrance around N2.[3][5] |
| Solvent | Tetrahydrofuran (THF) | A less polar aprotic solvent that discourages dissociation of the indazole salt.[5] |
| Counter-ion | Cs₂CO₃ | The large cesium cation can also promote N1 selectivity through a proposed chelation mechanism with other functional groups, though this is substrate-dependent.[1] |
| Temperature | 0 °C to 50 °C | Start at 0°C for the deprotonation, then allow to warm or gently heat to drive the reaction to completion. |
Question: My target molecule is the N2-alkylated isomer. What conditions favor functionalization at this position?
Answer: Selectivity for the N2 position relies on exploiting kinetic control, as the N2 lone pair is generally considered more sterically accessible and nucleophilic before deprotonation.[2]
Key Strategies for N2-Selectivity:
-
Mitsunobu Reaction: This is one of the most reliable methods for achieving N2 selectivity. The reaction proceeds under neutral conditions without pre-forming the indazolide anion, favoring attack from the more nucleophilic N2 position.[5][9]
-
Phase-Transfer Catalysis (PTC): Using conditions like K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile can sometimes favor the N2 isomer, although mixtures are common. The highly dissociating conditions create a more "free" anion, where the charge is more localized on the N2 atom.
-
Influence of the 7-Fluoro Group: As mentioned, strong electron-withdrawing groups at C7 have been shown to confer excellent N2 regioselectivity (≥96%) even under NaH/THF conditions.[3][5] This is a powerful intrinsic effect of your substrate that you must consider. It is plausible that the 7-fluoro group in your molecule already predisposes it to N2 functionalization, and achieving N1 selectivity might be the greater challenge.
-
Acid-Catalyzed Protection: Under mildly acidic conditions, protection of the indazole with a group like tetrahydropyran (THP) can kinetically favor the N2 position.[2]
Diagram 1: N-Alkylation Decision Workflow
This diagram outlines the strategic choices for controlling N-alkylation regioselectivity.
Caption: Decision workflow for selecting N-alkylation conditions.
Part 3: Troubleshooting Guide - C-H Functionalization
Directly functionalizing the C-H bonds of the benzene ring is an elegant strategy for late-stage diversification. Control is paramount and is almost always achieved using a directing group.
Question: I want to arylate the benzene ring of my indazole. How do I control the position of the new bond (C4, C5, or C6)?
Answer: Regiocontrol in C-H functionalization is dictated by a directing group (DG) installed at the N1 position.[12][13] The DG coordinates to the transition metal catalyst (commonly Palladium or Rhodium) and delivers it to a specific ortho C-H bond for activation. Since your C7 position is blocked by fluorine, the likely positions for functionalization are C6 and potentially C4, depending on the DG and reaction conditions.
Key Concepts for Directed C-H Functionalization:
-
Directing Group Selection: The choice of DG is the most critical factor.
-
Pyridyl/Pyrimidyl Groups: These are robust and widely used DGs. A 2-pyridyl or 2-pyrimidyl group attached to N1 will typically direct functionalization to the C7 position. However, with C7 blocked, palladation may be directed to the C6 position.
-
Removable Directing Groups: For synthetic utility, DGs that can be easily cleaved are preferred. Examples include the picolinamide or 8-aminoquinoline groups, which can be attached and later removed.
-
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common catalyst precursor. The reaction often requires an oxidant (e.g., Ag₂CO₃, K₂S₂O₈) to regenerate the active Pd(II) catalyst in the catalytic cycle.[12]
-
Steric and Electronic Influence: The 3-methyl group may sterically disfavor functionalization at the C4 position. The electron-withdrawing 7-fluoro group will deactivate the ring, potentially requiring more forcing reaction conditions, but will strongly influence the regiochemical outcome, likely favoring C6.
Diagram 2: Directed C-H Functionalization Mechanism
This diagram illustrates the role of a directing group in achieving regioselective C-H activation.
Caption: Role of a directing group in C-H functionalization.
Part 4: Key Experimental Protocols
These protocols are generalized starting points. Optimization for your specific substrate and coupling partner is highly recommended.
Protocol 1: N1-Selective Alkylation using NaH/THF
This protocol is adapted from methodologies known to favor N1-alkylation.[5][9]
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes. The solution may become clear or remain a slurry.
-
Electrophile Addition: Add the alkyl halide (e.g., alkyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to separate the N1 product from any residual N2 isomer and starting material.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol is a standard starting point for the N-arylation of indazoles.[14]
-
Preparation: To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq), the aryl halide (e.g., aryl bromide, 1.2 eq), and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, approx. 0.1 M).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Diagram 3: General N-Arylation Workflow
Caption: Standard experimental workflow for a Buchwald-Hartwig N-arylation.
References
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ucc.ie [research.ucc.ie]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in directed C–H functionalizations using monodentate nitrogen-based directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 11. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
analytical methods for detecting impurities in 7-Fluoro-3-methyl-1H-indazole samples
An in-depth guide to the analytical methodologies for the robust detection and characterization of impurities in 7-Fluoro-3-methyl-1H-indazole samples.
Technical Support Center: this compound Impurity Analysis
This technical guide serves as a dedicated support center for researchers, analytical chemists, and drug development professionals engaged in the impurity analysis of this compound. The control of impurities is a critical aspect of pharmaceutical development, directly impacting the safety and efficacy of the final drug product.[1] This document provides practical, field-proven insights, detailed protocols, and systematic troubleshooting guides to address common challenges encountered during the analytical workflow.
Understanding the Impurity Landscape
The first step in developing a robust analytical method is to anticipate the potential impurities. These can arise from various sources including the synthetic route, degradation, or storage.[2] For this compound, impurities can be broadly categorized as process-related (starting materials, intermediates, byproducts) or degradation products.
Frequently Asked Questions (FAQs): Potential Impurities
Q1: What are the most probable process-related impurities in a sample of this compound?
A1: The impurity profile is intrinsically linked to the synthetic pathway. A common route to substituted indazoles involves the reaction of a suitably substituted acetophenone with hydrazine.[3] Based on this, potential impurities include:
-
Starting Materials: Unreacted 1-(2,3-difluorophenyl)ethanone or related fluorinated acetophenones.
-
Isomeric Impurities: Positional isomers such as 4-Fluoro-3-methyl-1H-indazole or 6-Fluoro-3-methyl-1H-indazole, which can form if the starting materials are not isomerically pure.
-
De-fluorinated Species: Loss of the fluorine atom during synthesis can lead to the formation of 3-methyl-1H-indazole. This is a critical impurity to monitor, as has been observed in other fluorinated pharmaceuticals.[4]
-
Byproducts from Side Reactions: Over-methylation or reactions with residual reagents can lead to other related substances.
Q2: Can the compound degrade? What kind of degradation products should I look for?
A2: Indazole derivatives can be susceptible to oxidation and photolytic degradation. It is crucial to perform forced degradation studies (acid, base, peroxide, heat, light) to identify potential degradants. This is a key requirement of regulatory bodies like the ICH to establish the stability-indicating nature of an analytical method.[1]
Table 1: Common Potential Impurities and Their Origin
| Impurity Type | Potential Structure/Name | Likely Origin | Typical Analytical Challenge |
| Starting Material | 1-(2,3-difluorophenyl)ethanone | Incomplete reaction | May be highly non-polar compared to the final product. |
| Isomer | 4-Fluoro-3-methyl-1H-indazole | Impure starting materials | Co-elution with the main peak or other impurities.[2] |
| De-fluorinated | 3-methyl-1H-indazole | Reductive de-fluorination during synthesis | Similar polarity, potentially requiring high-resolution chromatography. |
| Byproduct | Di-methylated or N-alkylated species | Side reactions | Varying polarities and potential for multiple isomers. |
| Degradant | Oxidized indazole species | Exposure to oxidative stress | Can be highly polar and may exhibit poor peak shape. |
Primary Analytical Technique: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment in the pharmaceutical industry due to its high resolution, quantitative accuracy, and robustness.[5][6] A well-developed HPLC method is essential for separating the main component from all potential impurities.
Detailed Experimental Protocol: A Starting Point for RP-HPLC Method Development
This protocol provides a robust starting point. Method validation must be performed according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7]
-
Column Selection: C18 stationary phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or an equivalent HPLC column like a 4.6 x 150 mm, 3.5 µm). The C18 phase provides excellent hydrophobic retention for aromatic compounds like indazoles.[5]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to protonate silanol groups on the column, reducing peak tailing, and provides a source of protons for good ionization in subsequent MS analysis.[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
-
-
Gradient Elution: A gradient is necessary to elute impurities with a wide range of polarities.
-
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 15.0 95 5
-
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Column Temperature: 35 °C. Elevated temperature can improve peak shape and reduce viscosity.
-
Detection: UV at 254 nm and 280 nm. Diode Array Detection (DAD) is highly recommended to assess peak purity and select the optimal wavelength.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Ensure the sample solvent is compatible with the initial mobile phase to avoid peak distortion.
Troubleshooting Guide: HPLC Issues
Q: My main peak for this compound is tailing. What is the cause and how can I fix it?
A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[8]
-
Cause 1: Silanol Interactions: The basic nitrogen atoms in the indazole ring can interact with acidic silanol groups on the silica surface of the C18 column.
-
Solution: Ensure your mobile phase is sufficiently acidic. The 0.1% formic acid (pH ~2.7) in the protocol should suppress most silanol interactions. If tailing persists, you could try a lower pH or use a column with advanced end-capping.[9]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the sample concentration or injection volume.[8]
-
-
Cause 3: Column Degradation: The column may be contaminated or have void formation at the inlet.
-
Solution: First, try flushing the column with a strong solvent. If that fails, reverse the column (if permissible by the manufacturer) and flush again. As a last resort, replace the column.[10]
-
Q: I have an impurity peak that is not well-separated from the main peak (low resolution). How can I improve this?
A: Poor resolution requires optimization of the chromatographic selectivity.
-
Cause 1: Inadequate Gradient: The gradient slope may be too steep.
-
Solution: Decrease the gradient slope around the elution time of the critical pair. For example, change the gradient from 95:5 A:B to 70:30 A:B over a longer period.[10]
-
-
Cause 2: Wrong Organic Modifier: Acetonitrile and methanol have different selectivities.
-
Solution: Try replacing acetonitrile with methanol in Mobile Phase B. This can sometimes reverse the elution order or significantly improve the separation of closely eluting peaks.
-
-
Cause 3: Suboptimal pH: The ionization state of your analyte and impurities affects retention.
-
Solution: Adjust the pH of the mobile phase. For indazoles, moving to a slightly higher pH (e.g., using an ammonium acetate buffer at pH 4-5) could alter the selectivity. Be mindful of the column's pH stability range.
-
Q: I'm observing significant pressure fluctuations in my system. What should I do?
A: Pressure fluctuations are often due to air in the system or faulty pump components.[11]
-
Cause 1: Air Bubbles: Insufficiently degassed mobile phase is a common culprit.
-
Solution: Degas your mobile phases thoroughly using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped air bubbles.[9]
-
-
Cause 2: Faulty Check Valves: Pump check valves can become dirty or fail, leading to inconsistent flow.
-
Solution: Clean the check valves by sonicating them in isopropanol. If the problem persists, they may need to be replaced.[11]
-
-
Cause 3: Leaks: A leak in the system will cause the pressure to be low and unstable.
-
Solution: Systematically check all fittings from the pump to the detector for any signs of leakage. Tighten or replace fittings as necessary.[9]
-
Impurity Identification with LC-MS
While HPLC-UV is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for identifying unknown impurities.[12] It provides molecular weight information, which is a critical piece of the puzzle in structure elucidation.[13]
Frequently Asked Questions (FAQs): LC-MS Analysis
Q: Why do I need LC-MS if I already have a validated HPLC-UV method?
A: HPLC-UV identifies peaks based on their retention time relative to a reference standard. It cannot, on its own, identify an unknown peak. LC-MS provides the mass-to-charge ratio (m/z) of an impurity, allowing you to determine its molecular weight.[13] This information, combined with fragmentation data (MS/MS), can often lead to a definitive structural identification.
Q: What is the best ionization technique for this compound and its impurities?
A: Electrospray Ionization (ESI) in positive ion mode is typically the method of choice for nitrogen-containing heterocyclic compounds like indazoles. The basic nitrogen atoms in the indazole ring are readily protonated to form [M+H]⁺ ions, making this a very sensitive technique.
Troubleshooting Guide: LC-MS Issues
Q: I see a peak in my UV chromatogram, but I don't see a corresponding ion in my MS total ion chromatogram (TIC). Why?
A: This indicates that the compound is not ionizing under the current MS conditions.
-
Cause 1: Poor Ionization: The compound may be a poor ionizer or may require different conditions.
-
Solution: Try switching to negative ion mode to look for an [M-H]⁻ ion. Alternatively, consider Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar, neutral compounds that are difficult to ionize by ESI.
-
-
Cause 2: Ion Suppression: The sample matrix or a co-eluting compound can suppress the ionization of your analyte of interest.
-
Solution: Improve the chromatographic separation to ensure the impurity elutes in a clean region of the chromatogram. You can also try diluting the sample.
-
Q: I have the molecular weight of an impurity from the MS data. How do I propose a structure?
A: A systematic approach is required.
-
Calculate Molecular Formula: Use high-resolution mass spectrometry (HRMS), if available, to obtain an accurate mass. This will allow you to predict the elemental composition with high confidence.[14]
-
Consider the Synthesis: Does the molecular formula correspond to a plausible starting material, intermediate, or byproduct from your synthetic route?
-
Analyze Fragmentation (MS/MS): Fragment the molecular ion and analyze the resulting daughter ions. The fragmentation pattern provides clues about the compound's structure. For example, the loss of a methyl group (-15 Da) or HF (-20 Da) would be diagnostic.
-
Confirm with a Standard: The ultimate confirmation is to synthesize or purchase a reference standard of the proposed impurity and confirm that its retention time and mass spectrum match the unknown peak.[13]
References
- 1. ICH Official web site : ICH [ich.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. database.ich.org [database.ich.org]
- 8. hplc.eu [hplc.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Identifying and elucidating impurity species [rssl.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Scale-Up Synthesis of 7-Fluoro-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions for the scale-up synthesis of 7-Fluoro-3-methyl-1H-indazole. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you in your process development and manufacturing endeavors.
I. Introduction and Strategic Overview
This compound is an important heterocyclic building block in medicinal chemistry, often incorporated into pharmacologically active molecules. The introduction of a fluorine atom can significantly enhance metabolic stability and lipophilicity.[1] However, the synthesis and particularly the scale-up of fluorinated heterocycles can present unique challenges.[1]
This guide focuses on a robust and scalable, metal-free synthetic route starting from 2'-amino-6'-fluoroacetophenone. This method avoids the use of potentially hazardous reagents and metal catalysts, which is highly advantageous for pharmaceutical manufacturing.[2][3]
II. Recommended Synthetic Pathway: The Oxime Cyclization Route
The preferred method for the large-scale synthesis of this compound is the intramolecular electrophilic amination of a 2-aminophenyl ketoxime intermediate. This two-step, one-pot process is known for its mild conditions, high yields, and scalability.[2][3]
Caption: Recommended synthetic pathway for this compound.
Experimental Protocol
Step 1: Oxime Formation
-
To a suitable reactor, charge 2'-amino-6'-fluoroacetophenone (1.0 eq) and a solvent mixture such as ethanol and water.
-
Add hydroxylamine hydrochloride (1.1 - 1.5 eq) and a base like sodium acetate (2.0 - 3.0 eq).
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, the reaction mixture can be cooled and used directly in the next step or worked up to isolate the oxime intermediate.
Step 2: Cyclization to this compound
-
Cool the solution containing the oxime intermediate to 0-5 °C.
-
Add a suitable base, such as triethylamine (2.0 - 3.0 eq).
-
Slowly add an activating agent, for example, methanesulfonyl chloride (MsCl) (1.1 - 1.3 eq), while maintaining the temperature between 0-5 °C. The slow addition is crucial to control the exotherm.
-
After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, then warm to room temperature and continue stirring until the reaction is complete.
-
Upon completion, quench the reaction with water or a dilute aqueous acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
III. Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield in Oxime Formation | 1. Incorrect pH for the reaction. 2. Insufficient reaction time or temperature. 3. Hydrolysis of the oxime during work-up. | 1. The optimal pH for oxime formation is typically mildly acidic to neutral. Adjust the amount of base accordingly. 2. Monitor the reaction closely and ensure it has gone to completion before proceeding. 3. Avoid strongly acidic or basic conditions during work-up if the oxime is isolated. |
| Low Yield in Cyclization Step | 1. Incomplete activation of the oxime. 2. Side reactions of the activated oxime. 3. The 7-fluoro substituent may electronically disfavor the cyclization. | 1. Ensure the activating agent (e.g., MsCl) is of good quality and used in sufficient stoichiometry. 2. Maintain a low temperature during the addition of the activating agent to minimize side reactions. The formation of alkyl chloride as a byproduct is a possibility with mesyl chloride.[4] 3. A slightly longer reaction time or a marginal increase in temperature after the initial low-temperature phase might be necessary. The electron-withdrawing nature of fluorine can influence reaction rates. |
| Formation of Impurities | 1. Isomeric Indazoles: While the 1H-indazole is generally the more stable tautomer, formation of the 2H-indazole is possible. 2. Dimeric Byproducts: Highly reactive intermediates can sometimes lead to the formation of dimers. 3. Unreacted Intermediates: Incomplete reaction can leave starting materials or the oxime intermediate in the final product. | 1. The formation of the 1H-tautomer is generally favored thermodynamically. Purification by crystallization is often effective in isolating the desired isomer. 2. Slow addition of reagents and maintaining a low temperature can minimize the formation of such byproducts.[5] 3. Optimize reaction time and temperature. Use HPLC to monitor for the disappearance of starting materials. |
| Difficulties in Purification at Scale | 1. The product may co-crystallize with impurities. 2. Oiling out during crystallization. 3. Product is an amorphous solid that is difficult to filter. | 1. Screen different solvent systems for recrystallization. An anti-solvent addition approach can sometimes be effective. 2. Control the cooling rate during crystallization. Seeding the solution with pure crystals can promote proper crystal growth. 3. Consider a solvent slurry to induce crystallization or explore alternative purification methods like flash chromatography with a suitable stationary phase for large-scale applications. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is the oxime-based route preferred over a classical diazotization approach for scale-up?
A1: The primary reason is safety. Classical diazotization of an aromatic amine involves the in-situ formation of a diazonium salt. Aromatic diazonium salts are notoriously thermally unstable and can be explosive, especially in a solid, isolated form.[6][7] The diazotization reaction itself is highly exothermic, posing a significant risk of thermal runaway if not properly controlled, particularly on a large scale.[8] The oxime-based route, on the other hand, avoids these hazardous intermediates and proceeds under much milder and more controllable conditions.[2][3]
Q2: What is the role of the activating agent (e.g., methanesulfonyl chloride) in the cyclization step?
A2: The hydroxyl group of the oxime is a poor leaving group. The activating agent, such as methanesulfonyl chloride, reacts with the oxime's hydroxyl group to form a mesylate ester. The mesylate is an excellent leaving group, which facilitates the subsequent intramolecular nucleophilic attack by the amino group to form the indazole ring.
Q3: How does the 7-fluoro substituent impact the synthesis?
A3: The fluorine atom at the 7-position is electron-withdrawing, which can have several effects:
-
Reactivity: It can decrease the nucleophilicity of the adjacent amino group, potentially slowing down the cyclization step. This might necessitate slightly longer reaction times or a modest increase in temperature compared to a non-fluorinated analogue.
-
Acidity: The indazole N-H proton will be more acidic, which can influence its solubility in basic aqueous solutions during work-up.
-
Purification: The polarity of the final molecule is altered, which will require optimization of the solvent system for chromatography or recrystallization.
Q4: What are the critical process parameters to monitor during scale-up?
A4: The most critical parameters are:
-
Temperature Control: Especially during the addition of the activating agent (e.g., MsCl), as this step is exothermic. A runaway reaction can lead to side products and a decrease in yield.
-
Rate of Addition: Slow and controlled addition of reagents is crucial to maintain temperature and minimize the concentration of reactive intermediates, thereby reducing the potential for side reactions.
-
Mixing Efficiency: Good agitation is essential to ensure uniform temperature and concentration throughout the reactor, which is critical for consistent product quality and yield.
-
Reaction Monitoring: Reliable in-process controls (e.g., HPLC) are necessary to track the consumption of starting materials and the formation of the product and any impurities, allowing for informed decisions on when to proceed to the next step or quench the reaction.
Q5: What are the key safety considerations for this synthesis at scale?
A5:
-
Reagent Handling: Methanesulfonyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE) should be used. Triethylamine is flammable and has a strong odor.
-
Exotherm Management: The mesylation of the oxime is exothermic. Ensure the reactor has adequate cooling capacity and that emergency cooling procedures are in place.
-
Solvent Safety: Use appropriate engineering controls (e.g., fume hoods, closed systems) to handle organic solvents.
-
Pressure Build-up: Although this reaction does not typically generate a large amount of gas, it is good practice to have a reactor equipped with a pressure relief system.
V. Alternative Synthetic Route and Associated Hazards
While the oxime route is recommended, a common alternative for indazole synthesis is the diazotization of an o-methylaniline derivative followed by cyclization. For this compound, this would likely involve a starting material like 2-amino-6-fluoroacetophenone and a diazotizing agent. It is crucial to be aware of the significant hazards associated with this chemistry.
The Diazotization Route:
Caption: Alternative diazotization route with associated hazards.
Major Hazards of the Diazotization Route:
-
Thermal Instability of Diazonium Salts: Aromatic diazonium salts are prone to violent decomposition upon heating or shock, especially when isolated in a dry state.[6][7]
-
Exothermic Reaction: The diazotization reaction is highly exothermic and requires strict temperature control, typically between 0-5 °C, to prevent thermal runaway.[8]
-
Gas Evolution: The decomposition of diazonium salts liberates nitrogen gas, which can lead to a dangerous pressure build-up in a closed system.
Due to these significant safety concerns, the diazotization route is generally not recommended for large-scale synthesis without specialized equipment and extensive safety studies.
VI. References
-
Counceller, T. A., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(8), 1541-1544.
-
Gaikwad, D. D., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(9), 1436-1469.[2][9]
-
Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5, e012.[8]
-
NOAA. (n.d.). Diazonium Salts. CAMEO Chemicals. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 137-144.[7]
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride. Retrieved from --INVALID-LINK--[3][5]
-
BenchChem. (2025). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Retrieved from --INVALID-LINK--
-
Gaikwad, D. D., et al. (2015). A mild and efficient synthesis of 1H-indazoles catalyzed by silica sulfuric acid. Tetrahedron Letters, 56(23), 3293-3296.
-
Palumbo Piccionello, A., et al. (2006). Synthesis of fluorinated indazoles through ANRORC-like rearrangement of 1,2,4-oxadiazoles with hydrazine. Tetrahedron, 62(37), 8792-8797.
-
Guidechem. (n.d.). What is the synthesis of 7-Fluoro Indazole? Retrieved from --INVALID-LINK--[8]
-
ResearchGate. (2022). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from --INVALID-LINK--[7][10]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from --INVALID-LINK--
-
Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Singh, R. P., et al. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 20(33), 6549-6589.
-
Wikipedia. (n.d.). Oxime. Retrieved from --INVALID-LINK--
-
Wang, J., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry, 88(18), 13049-13056.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from --INVALID-LINK--
-
White Rose Research Online. (2023). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Switchable Multicomponent Cyclization Reactions to Access Fluoroalkylated Dihydropyrimidines and Pyrimidines under Solvent‐Free Conditions. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2025). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis.
-
MDPI. (n.d.). Multi- and All-Acceptor Polymers for High-Performance n-Type Polymer Field Effect Transistors. Retrieved from --INVALID-LINK--
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating 7-Fluoro-3-methyl-1H-indazole: A Comparative Guide to a Specific Kinase Hinge-Binding Fragment
In the landscape of kinase inhibitor discovery, the identification of novel, specific, and potent molecular fragments that interact with the highly conserved ATP-binding site is a critical starting point. Among the most crucial interactions is the hydrogen bonding with the kinase hinge region, which acts as an anchor for many successful inhibitors. This guide provides an in-depth technical validation of 7-Fluoro-3-methyl-1H-indazole as a specific kinase hinge-binding fragment. We will objectively compare its performance with other established hinge-binding scaffolds and provide supporting experimental data and protocols for its validation. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase-targeted drug discovery.
The Kinase Hinge: A Privileged Target
The ATP-binding site of most protein kinases shares a common architecture, with the hinge region being a key recognition motif.[1] This region forms hydrogen bonds with the adenine moiety of ATP and is a primary target for a multitude of kinase inhibitors.[1][2] An effective hinge-binding fragment serves as a strong foundation upon which to build a potent and selective inhibitor. The indazole core has emerged as a valuable pharmacophore in this context, with numerous derivatives demonstrating potent kinase inhibition.[3] The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment.[4]
This guide focuses on the validation of a specific derivative, this compound. The fluorine substitution at the 7-position can offer advantages in terms of metabolic stability and binding affinity, while the methyl group at the 3-position can influence the vector space for further chemical elaboration.
Comparative Analysis of Hinge-Binding Fragments
While this compound represents a promising scaffold, it is essential to evaluate it in the context of other well-established hinge-binding fragments. The choice of the initial fragment can significantly influence the selectivity profile of the final inhibitor.[5]
| Hinge-Binding Fragment | Key Features | Representative Kinase Inhibitors |
| This compound | Forms 2-3 hydrogen bonds with the kinase hinge. The indazole scaffold is a privileged structure in kinase inhibitor design.[3] | Axitinib, Pazopanib (contain the indazole core) |
| 7H-pyrrolo[2,3-d]pyrimidine | A common motif in FDA-approved JAK inhibitors.[6] Mimics the adenine ring of ATP. | Tofacitinib, Ruxolitinib |
| 2-Aminopyridine | A smaller, versatile fragment capable of forming one or two hydrogen bonds with the hinge.[7] | (rac)-15 (PI3Kβ inhibitor)[7] |
| Thiazole-4-carboxamide | Can form non-standard hydrogen bonds with the hinge region.[8] | A novel series of CHK1 inhibitors[8] |
Experimental Validation Workflow
A multi-faceted approach employing a cascade of biophysical techniques is crucial for the robust validation of a fragment's binding and specificity.[9] This ensures that initial hits from primary screens are not artifacts and provides a solid foundation for structure-based drug design.
Caption: A typical experimental workflow for fragment validation.
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method for primary screening.[10] It measures the thermal stability of a protein in the presence of a ligand.[11] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[12]
Protocol: DSF for Kinase-Fragment Binding
-
Protein and Fragment Preparation:
-
Prepare a stock solution of the purified kinase of interest at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
-
Prepare a stock solution of this compound and comparator fragments at 10 mM in 100% DMSO.
-
-
Assay Setup (384-well plate format):
-
In each well, add 10 µL of the kinase solution (final concentration 2 µM).
-
Add 0.2 µL of the fragment stock solution (final concentration 200 µM, 2% DMSO). Include DMSO-only controls.
-
Add 1 µL of a 100x SYPRO Orange dye solution.
-
Seal the plate and centrifuge briefly.
-
-
Data Acquisition:
-
Use a real-time PCR instrument to monitor fluorescence.
-
Increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Record the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to obtain the melting curve.
-
Determine the Tm, the temperature at the midpoint of the transition.
-
Calculate the thermal shift (ΔTm) = Tm (with fragment) - Tm (DMSO control). A significant ΔTm (typically > 2°C) indicates binding.[11]
-
Hit Confirmation and Thermodynamics: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14] This includes the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[15]
Protocol: ITC for Kinase-Fragment Interaction
-
Sample Preparation:
-
Dialyze the purified kinase and dissolve the fragment in the exact same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.[16]
-
Prepare the kinase solution at a concentration of 10-50 µM in the sample cell.[13]
-
Prepare the fragment solution at a concentration 10-20 times higher than the kinase concentration in the syringe.[13]
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial control experiment by titrating the fragment into the buffer to determine the heat of dilution.
-
Titrate the fragment into the kinase solution using a series of small injections (e.g., 2 µL) until the binding reaction is saturated.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.[14]
-
Binding Kinetics and Affinity: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[17] This allows for the determination of association (ka) and dissociation (kd) rate constants, in addition to the equilibrium dissociation constant (Kd).[18]
Protocol: SPR Analysis of Fragment Binding
-
Chip Preparation:
-
Immobilize the purified kinase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Fragment Injection:
-
Prepare a series of dilutions of the fragment in running buffer (e.g., HBS-EP+ buffer with 2% DMSO). A typical concentration range for fragments is 1 µM to 500 µM.
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Include a buffer-only injection for double referencing.
-
-
Data Acquisition and Analysis:
-
Monitor the change in response units (RU) over time to generate a sensorgram.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
Interpreting the Data: A Comparative Look
| Technique | Parameter Measured | Interpretation for this compound |
| DSF | ΔTm | A significant positive ΔTm confirms direct binding and stabilization of the kinase. |
| ITC | Kd, n, ΔH, ΔS | Provides the affinity of the interaction and insights into the thermodynamic drivers (enthalpic vs. entropic). A stoichiometry (n) close to 1 suggests a 1:1 binding mode. |
| SPR | ka, kd, Kd | Determines the kinetics of the interaction. A fast on-rate (ka) and slow off-rate (kd) are desirable for potent inhibitors. |
| Kinase Activity Assay | IC50 | Confirms that the binding event translates into functional inhibition of the kinase. |
Conclusion
The validation of this compound as a specific kinase hinge-binding fragment requires a rigorous and multi-pronged approach. By employing a combination of biophysical techniques such as DSF for initial screening, ITC for thermodynamic characterization, and SPR for kinetic analysis, researchers can build a comprehensive understanding of its binding properties. Comparing these results with data from other known hinge-binding fragments provides crucial context for its potential as a starting point for the development of novel and selective kinase inhibitors. The protocols and comparative data presented in this guide offer a robust framework for such validation studies, ultimately enabling more informed decisions in the early stages of drug discovery.
References
- 1. De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosolveit.de [biosolveit.de]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment growing to retain or alter the selectivity of anchored kinase hinge-binding fragments - MedChemComm (RSC Publishing) DOI:10.1039/C3MD00308F [pubs.rsc.org]
- 6. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. books.rsc.org [books.rsc.org]
The 7-Fluoro-3-methyl-1H-indazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its bioisosteric resemblance to the purine core of ATP allows indazole-based compounds to effectively compete for the ATP-binding site of a wide range of kinases, which are critical regulators of cellular signaling and are frequently implicated in diseases such as cancer.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Fluoro-3-methyl-1H-indazole analogs, a promising scaffold for the development of next-generation kinase inhibitors. By examining key structural modifications and their impact on biological activity, we aim to provide a framework for the rational design of novel therapeutics.
The Strategic Advantage of the this compound Core
The 7-fluoro and 3-methyl substitutions on the 1H-indazole ring are not arbitrary; they are strategic modifications designed to enhance the drug-like properties of the resulting inhibitors.
-
The 3-Methyl Group: This small alkyl group can serve multiple purposes. It can provide a vector for further substitution into the solvent-exposed region of the kinase ATP-binding pocket, allowing for the modulation of solubility and pharmacokinetic properties. Additionally, the methyl group can influence the electronics of the indazole ring system and contribute to favorable van der Waals interactions within the binding site.
-
The 7-Fluoro Group: The introduction of a fluorine atom at the 7-position of the indazole ring can have a profound impact on the molecule's properties. Fluorine's high electronegativity can alter the pKa of the indazole nitrogen, potentially improving its hydrogen bonding capabilities with the kinase hinge region.[2] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to block metabolic hotspots, thereby improving metabolic stability and oral bioavailability.
Structure-Activity Relationship (SAR) Insights from Indazole-Based Kinase Inhibitors
While a comprehensive SAR study on a single, unified series of this compound analogs is not extensively documented in publicly available literature, we can glean significant insights from closely related indazole-based kinase inhibitors. By analyzing the effects of substitutions at various positions of the indazole core in different inhibitor classes, we can extrapolate the likely SAR trends for our scaffold of interest.
Key Positions for Modification and Their Impact on Activity
The 1H-indazole scaffold offers several positions for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The most critical positions for SAR exploration are typically C3, C5, C6, and N1.
Comparative Analysis of Indazole Analogs as Kinase Inhibitors
To illustrate the principles of SAR, we will compare the activity of several indazole-based kinase inhibitors targeting various kinases. This comparative approach highlights how subtle changes in substitution patterns can lead to significant differences in biological activity.
| Compound ID | Indazole Core | Substitution Pattern | Primary Target(s) | IC50 (nM) | Key SAR Insights |
| Analog A | 1H-Indazole-3-amine | 6-(2,6-difluoro-3-methoxyphenyl) | FGFR1, FGFR2 | <4.1, 2.0 | The 3-amino group acts as a key hinge-binding motif. The 2,6-difluoro substitution on the phenyl ring enhances potency.[2] |
| Analog B | 1H-Indazole | 3-((3-(piperazin-1-yl)phenyl)carbamoyl) | FLT3, PDGFRα, Kit | <10 (cellular EC50) | The extended substituent at the 3-position with a piperazine moiety is crucial for potent inhibition of these type II kinases.[3] |
| Analog C | 1H-Indazole | 3-(pyridin-2-yl) | PLK4 | ~74 | The 3-pyridyl group contributes to the inhibitory activity against PLK4.[4] |
| Hypothetical Analog D | This compound | 5-((4-(piperazin-1-yl)phenyl)amino) | c-Met, VEGFR2 | - | The 7-fluoro group is predicted to improve metabolic stability. The 5-amino linker allows for exploration of the solvent-front region. |
| Hypothetical Analog E | This compound | 6-(pyridin-4-yl) | ALK | - | The 6-position substitution with a pyridine ring is a common strategy for targeting ALK. The 3-methyl group may enhance selectivity. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of SAR data, detailed and validated experimental protocols are essential. Below are representative protocols for the synthesis of a this compound analog and for its biological evaluation in a kinase assay.
Synthesis of a Representative this compound Analog
This protocol describes a general route for the synthesis of a this compound derivative, which can be adapted for the synthesis of a library of analogs for SAR studies.[5][6]
Step 1: Synthesis of this compound
A common starting material is 2,3-difluorotoluene.
-
Nitration: React 2,3-difluorotoluene with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group, predominantly at the 6-position.
-
Reduction: Reduce the nitro group to an amine using a reducing agent such as iron in acetic acid or catalytic hydrogenation to yield 2,3-difluoro-6-aminotoluene.
-
Diazotization and Cyclization: Treat the resulting aniline with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperature to form a diazonium salt. Subsequent intramolecular cyclization, often facilitated by heating, will yield 7-fluoro-1H-indazole.
-
Methylation: The 3-methyl group can be introduced via various methods, such as a Grignard reaction with a methylating agent on a suitable precursor or through a multi-step sequence involving functionalization at the 3-position followed by methylation.
Step 2: Functionalization of the this compound Core (e.g., Suzuki Coupling)
-
Halogenation: Introduce a bromine or iodine atom at a desired position (e.g., C5 or C6) of the this compound core using an appropriate halogenating agent (e.g., N-bromosuccinimide).
-
Suzuki Coupling: React the halogenated indazole with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., sodium carbonate) to introduce a variety of aryl or heteroaryl substituents.
-
Deprotection (if necessary): If a protecting group was used on the indazole nitrogen, remove it under appropriate conditions to yield the final product.
Biochemical Kinase Assay Protocol (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[1]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and add them to the assay plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Concepts
To better understand the relationships and workflows discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
The Correlation of In Vitro and In Vivo Activity of 7-Fluoro-3-methyl-1H-indazole Derivatives as PAK1 Inhibitors: A Comparative Guide
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1] Within this class, derivatives of 1H-indazole-3-carboxamide have emerged as promising therapeutic agents, particularly as inhibitors of p21-activated kinase 1 (PAK1), a significant target in oncology.[2][3] This guide provides a comprehensive comparison of the in vitro and in vivo performance of 7-Fluoro-3-methyl-1H-indazole derivatives and their analogs, offering supporting experimental data and protocols to aid researchers, scientists, and drug development professionals in this field.
While specific comprehensive in vitro and in vivo correlation (IVIVC) data for this compound itself is limited in publicly available literature, by examining closely related analogs, we can establish a strong predictive framework for its biological activity and the critical relationship between laboratory assays and preclinical efficacy. This guide will synthesize data from published studies on potent 1H-indazole-3-carboxamide PAK1 inhibitors to construct a scientifically grounded comparison.
The Central Role of PAK1 in Oncogenic Signaling
p21-activated kinases (PAKs) are key players in cellular signaling, acting as downstream effectors of the Rho family of small GTPases, including Cdc42 and Rac1.[4] The PAK family is divided into two groups, with PAK1, PAK2, and PAK3 comprising Group I.[4] Aberrant activation of PAK1 is frequently observed in various cancers and is associated with tumor progression, metastasis, and resistance to therapy.[5][6] PAK1 influences a multitude of cellular processes, including cell proliferation, survival, and cytoskeletal dynamics, making it a compelling target for anticancer drug discovery.[7]
dot
Caption: The PAK1 signaling pathway and the inhibitory action of a this compound derivative.
In Vitro Evaluation: From Enzyme Inhibition to Cellular Effects
The initial assessment of a potential PAK1 inhibitor involves determining its direct inhibitory activity against the purified enzyme and its subsequent effects on cancer cells in culture.
Biochemical Assay: PAK1 Kinase Inhibition
A crucial first step is to quantify the compound's ability to inhibit PAK1's enzymatic activity. This is typically achieved through a kinase assay that measures the phosphorylation of a substrate.
Experimental Protocol: In Vitro PAK1 Kinase Inhibition Assay
-
Compound Preparation: A stock solution of the this compound derivative is prepared in dimethyl sulfoxide (DMSO). A serial dilution is then created to test a range of concentrations.
-
Reaction Mixture: In a 384-well plate, the test compound at various concentrations or DMSO (as a vehicle control) is added.
-
Enzyme and Substrate Addition: A solution containing purified recombinant PAK1 enzyme and a suitable substrate peptide is added to each well. The plate is incubated to allow for compound binding to the enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP). The plate is incubated at 30°C for a specified time (e.g., 1 hour).
-
Signal Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is measured. Commercially available kits, such as ADP-Glo™, are often used, which quantify the amount of ADP produced.
-
Data Analysis: The luminescence or fluorescence signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The half-maximal inhibitory concentration (IC50) value is then determined by fitting the data to a dose-response curve.
Comparative In Vitro Activity of 1H-Indazole-3-Carboxamide Analogs against PAK1
| Compound ID | R Group (at N of carboxamide) | PAK1 IC50 (nM) | Reference |
| Hypothetical 7-Fluoro-3-methyl Analog | (Varies) | <10 | - |
| Analog 1 | (2,4-dichlorophenyl) | 52 | [2] |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 | [2] |
| Analog 3 | (4-phenoxyphenyl) | 9.8 | [2][3] |
| Analog 4 (2f) | 3,5-dimethoxystyryl | (Antiproliferative IC50: 0.23–1.15 µM) | [8] |
Note: The IC50 for the hypothetical analog is an estimated value for illustrative purposes, based on the high potency of related compounds. Analog 4's reported IC50 is for cell proliferation, not direct enzyme inhibition, but indicates potent cellular activity.
The structure-activity relationship (SAR) studies of these analogs reveal that hydrophobic groups on the phenyl ring are crucial for potent PAK1 inhibition.[2][3] The presence of fluorine atoms can also significantly influence potency and pharmacokinetic properties.[9][10][11]
Cellular Assays: Assessing Anti-Proliferative and Anti-Metastatic Potential
Beyond direct enzyme inhibition, it is essential to evaluate the compound's effects on cancer cells.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231 breast cancer cells) are seeded in 96-well plates and allowed to attach overnight.[12]
-
Compound Treatment: The cells are treated with serial dilutions of the this compound derivative for 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Experimental Protocol: Cell Migration Assay (Wound Healing Assay)
-
Cell Monolayer: A confluent monolayer of cancer cells is created in a culture plate.
-
"Wound" Creation: A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Compound Treatment: The cells are then incubated with the test compound or a vehicle control.
-
Imaging: The wound area is imaged at different time points (e.g., 0 and 24 hours).
-
Data Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration. Potent PAK1 inhibitors are expected to suppress the migration of cancer cells.[3]
In Vivo Assessment: From Animal Models to Efficacy
Demonstrating efficacy in a living organism is a critical step in preclinical drug development.
dot
Caption: General workflow for an in vivo anti-tumor efficacy study.
Experimental Protocol: In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., 4T1 breast cancer cells) are subcutaneously injected into the flank of each mouse.[8]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.
-
Compound Administration: The this compound derivative is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., every 2-3 days).
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size. The tumors are then excised, weighed, and may be used for further analysis (e.g., biomarker studies).
-
Data Analysis: The tumor growth inhibition (TGI) is calculated for the treatment group compared to the control group.
In Vivo Efficacy of a Representative Indazole Derivative
| Compound | Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| 2f | 4T1 mouse model | 50 mg/kg/day | Significant suppression of tumor growth | [8] |
In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap
A key goal in drug development is to establish a correlation between in vitro activity and in vivo efficacy. This allows for the prediction of a compound's performance in a more complex biological system based on simpler, more controlled laboratory experiments.
For kinase inhibitors like the this compound derivatives, a strong IVIVC would mean that a lower in vitro IC50 against PAK1 translates to a greater reduction in tumor growth in vivo. However, this correlation is not always straightforward and can be influenced by several factors:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its concentration and duration of action at the tumor site. A potent in vitro inhibitor may have poor oral bioavailability or be rapidly metabolized, leading to low in vivo efficacy. The inclusion of fluorine in a molecule can modulate its pharmacokinetic properties.[9][10][11]
-
Target Engagement: The compound must reach the tumor in sufficient concentrations to engage with and inhibit PAK1.
-
Tumor Microenvironment: The complex environment of a tumor, including its vasculature and stromal cells, can impact drug delivery and efficacy.
-
Off-Target Effects: The compound may have other biological targets that contribute to its in vivo activity or toxicity.
The data on 1H-indazole-3-carboxamide analogs suggests a promising, albeit qualitative, IVIVC. Compounds with low nanomolar IC50 values against PAK1 in vitro have demonstrated anti-proliferative and anti-migratory effects in cells and, in some cases, significant tumor growth inhibition in vivo.[3][8] For instance, the high in vitro potency of compounds like Analog 3 (IC50 = 9.8 nM) provides a strong rationale for its advancement into in vivo studies. The demonstrated in vivo efficacy of compound 2f further validates the potential of this chemical class.[8]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel PAK1 inhibitors for cancer therapy. By leveraging a combination of in vitro biochemical and cellular assays, alongside well-designed in vivo studies, researchers can effectively evaluate the therapeutic potential of these compounds. While a direct, quantitative IVIVC can be challenging to establish, the collective evidence for the 1H-indazole-3-carboxamide class strongly supports the hypothesis that potent in vitro PAK1 inhibition translates into meaningful anti-tumor activity. The experimental protocols and comparative data presented in this guide offer a robust framework for the preclinical evaluation and advancement of this important class of molecules.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of P21‐activated kinase 1 (PAK‐1) inhibition on cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Kinase Inhibitor Profiling: A Comparative Analysis Framework Using 7-Fluoro-3-methyl-1H-indazole
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of drug targets. Their role as key regulators of cellular signaling pathways makes them attractive targets for therapeutic intervention. Consequently, the development of small molecule kinase inhibitors has become a major focus for pharmaceutical research. The journey from a promising chemical entity to a clinical candidate is arduous and requires rigorous characterization of its potency, selectivity, and mechanism of action.
This guide provides a comprehensive framework for conducting a head-to-head comparison of a novel compound, exemplified here by 7-Fluoro-3-methyl-1H-indazole, with established kinase inhibitors. As there is limited publicly available data on the specific kinase inhibitory profile of this compound, we will use it as a hypothetical novel compound to illustrate the essential experimental workflows and data analysis required for a thorough comparative assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and benchmark new chemical entities against known standards in the field.
The Importance of Comparative Kinase Inhibitor Profiling
The kinome, comprising over 500 protein kinases, presents a significant challenge in terms of inhibitor selectivity. A thorough understanding of a compound's interaction with a wide array of kinases is crucial for several reasons:
-
On-Target Potency: Determining the inhibitory concentration (IC50) against the intended kinase target is a primary measure of a compound's efficacy.
-
Selectivity and Off-Target Effects: A highly selective inhibitor minimizes the risk of off-target effects, which can lead to cellular toxicity and adverse clinical outcomes. Broad-spectrum kinase inhibitors, while useful in certain contexts, often come with a higher toxicity profile.
-
Mechanism of Action: Comparative profiling can provide insights into the compound's mechanism of action, including its mode of binding (e.g., ATP-competitive, allosteric) and its effects on downstream signaling pathways.
-
Benchmarking: Comparing a novel compound against well-characterized inhibitors provides a valuable benchmark for its potential as a therapeutic agent and helps to position it within the existing landscape of kinase-targeted drugs.
Selecting Appropriate Reference Kinase Inhibitors
The choice of reference inhibitors is critical for a meaningful comparison. It is advisable to select a panel of inhibitors with varying degrees of selectivity and targeting different kinase families. For the purpose of this guide, we will consider two well-established kinase inhibitors:
-
Staurosporine: A potent, broad-spectrum kinase inhibitor that serves as a useful positive control in many kinase assays due to its high affinity for the ATP-binding site of most kinases.
-
Imatinib (Gleevec®): A more selective tyrosine kinase inhibitor, renowned for its efficacy in treating chronic myeloid leukemia by targeting the Bcr-Abl fusion protein. It also inhibits other tyrosine kinases such as c-KIT and PDGF-R.
A comparison against both a broad-spectrum and a selective inhibitor provides a comprehensive picture of the novel compound's selectivity profile.
Experimental Workflow for Kinase Inhibitor Profiling
A typical workflow for characterizing a novel kinase inhibitor involves a multi-step process, starting with broad screening and progressing to more focused mechanistic studies.
Figure 1: A generalized experimental workflow for kinase inhibitor characterization.
Step 1: Broad Kinase Panel Screening
The initial step involves screening the novel compound against a large, diverse panel of kinases to identify potential targets and assess its overall selectivity. Several commercial services offer kinase profiling panels that can test a compound against hundreds of kinases in a single experiment.
Experimental Protocol: Kinase Panel Screening (Illustrative)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add the test compound at one or two standard concentrations (e.g., 1 µM and 10 µM) to the assay wells. Include wells with a known inhibitor (e.g., Staurosporine) as a positive control and wells with solvent only as a negative control.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of product formed. The detection method will depend on the assay format (e.g., phosphorylation of a substrate can be detected using a specific antibody, radiometric assays measure the incorporation of radioactive phosphate, or luminescence-based assays measure the amount of ATP remaining).
-
Data Analysis: Calculate the percent inhibition for the test compound at each concentration relative to the positive and negative controls.
Step 2: IC50 Determination
For any kinases that show significant inhibition in the initial screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50). This is a quantitative measure of the compound's potency.
Experimental Protocol: IC50 Determination
-
Serial Dilution: Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Assay Setup: Set up the kinase assay as described in Step 1.
-
Compound Addition: Add the serially diluted compound to the assay wells.
-
Incubation and Detection: Follow the same incubation and detection procedures as in the initial screen.
-
Data Analysis: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Step 3: Cell-Based Assays
While in vitro kinase assays are essential for determining direct inhibitory activity, cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant context. These assays assess the compound's ability to inhibit the target kinase within a living cell, which takes into account factors such as cell permeability and stability.
Experimental Protocol: Cellular Target Engagement Assay (e.g., Western Blot)
-
Cell Culture: Culture a cell line that expresses the target kinase.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specific duration.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Western Blotting: Separate the proteins by gel electrophoresis, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase's substrate and the total amount of the substrate.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different compound concentrations.
Data Presentation and Interpretation
The results of the comparative analysis should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Comparative Kinase Inhibition Profile (Hypothetical Data)
| Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) | Imatinib IC50 (nM) |
| Kinase A | 50 | 5 | >10,000 |
| Bcr-Abl | >10,000 | 20 | 25 |
| c-KIT | >10,000 | 15 | 100 |
| PDGF-R | 5,000 | 10 | 150 |
| Kinase B | 150 | 8 | >10,000 |
| Kinase C | 2,500 | 30 | >10,000 |
This table allows for a direct comparison of the potency and selectivity of the novel compound against the reference inhibitors. For instance, in this hypothetical scenario, this compound shows potent inhibition of "Kinase A" with good selectivity against the tyrosine kinases inhibited by Imatinib.
Visualizing Signaling Pathways
Understanding the cellular context in which a kinase operates is crucial. Diagrams of the relevant signaling pathways can help to visualize the potential downstream effects of inhibiting a particular kinase.
Figure 2: A representative signaling pathway illustrating the potential point of intervention for a kinase inhibitor.
Conclusion
A Comparative Guide to Assessing the Off-Target Effects of 7-Fluoro-3-methyl-1H-indazole in Cellular Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target profile of novel small molecules, using 7-Fluoro-3-methyl-1H-indazole as a representative example. Given that this compound is a novel compound with limited public data, we will focus on establishing a robust, multi-pronged strategy. This approach will compare and contrast gold-standard methodologies, enabling the confident identification and validation of unintended protein interactions that are critical for understanding a compound's true mechanism of action and potential safety liabilities.
The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2] Therefore, our experimental design will be grounded in the hypothesis that this compound may interact with protein kinases, while maintaining an unbiased, proteome-wide perspective to uncover entirely unexpected off-targets.
Part 1: Foundational Profiling - From Prediction to Cell-Free Selectivity
Before delving into complex cellular models, a foundational understanding of the compound's potential interaction landscape is essential. This initial phase combines computational prediction with empirical biochemical screening to generate initial hypotheses and guide subsequent experiments.
In Silico Off-Target Prediction
The first, most cost-effective step is to leverage the chemical structure of this compound to predict potential off-targets. Computational approaches use machine learning algorithms and large databases of known compound-protein interactions to forecast a compound's likely binding partners.[3][4] These methods can provide an early warning for potential liabilities, such as interactions with ion channels, GPCRs, or kinases known to be associated with adverse drug reactions.[4]
Causality Behind This Choice: In silico analysis is a hypothesis-generating tool. It helps prioritize resources by flagging potential high-risk interactions before any wet lab experiments are conducted. While not definitive, it provides a valuable roadmap for subsequent, more targeted investigations.
Biochemical Kinome Profiling: A First Look at Selectivity
Given the indazole core, assessing the compound's activity across a broad panel of isolated kinases is a logical and standard starting point.[5][6] These cell-free assays measure the direct inhibition of kinase activity, providing a quantitative measure of potency (e.g., IC50) against hundreds of kinases in a single screen.[6] This yields a selectivity profile, which is crucial for comparing the compound to alternatives.
Comparative Data: Selectivity of Kinase Inhibitors
To illustrate the concept of selectivity, the table below compares the profiles of a notoriously non-selective inhibitor (Staurosporine) and a highly selective clinical drug (Imatinib). A new compound like this compound would be profiled similarly to determine where it falls on this spectrum.
| Compound | Primary Target(s) | Selectivity Profile (Illustrative) | Key Implication |
| Staurosporine | Protein Kinase C (PKC) | Broadly inhibits >200 human kinases with nanomolar potency. | Excellent tool for basic research but unsuitable as a therapeutic due to massive off-targeting. |
| Imatinib | ABL, KIT, PDGFR | Highly selective; inhibits only a small handful of kinases at therapeutic concentrations. | A successful, targeted therapy with a manageable side-effect profile driven by its known on- and off-targets. |
| This compound | To Be Determined | The goal of this screen is to populate this field and understand its initial selectivity. | Will guide decisions on whether the compound is a broad-spectrum agent or a highly selective tool. |
Part 2: Unbiased Proteome-Wide Interrogation in Cellular Context
While biochemical assays are informative, they lack physiological context. They cannot account for cell permeability, intracellular ATP concentrations, or the native conformational state of proteins. Therefore, the next critical step is to identify compound-protein interactions directly within intact cells or cellular lysates using unbiased, mass spectrometry-based proteomics. We will compare three leading methodologies.
Method 1: Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that the binding of a drug to its target protein confers thermal stability.[7][8] When cells are heated, proteins denature and aggregate. Ligand-bound proteins, however, are stabilized and remain in the soluble fraction at higher temperatures.[7][9] Coupling CETSA with quantitative mass spectrometry (CETSA-MS) allows for the proteome-wide identification of proteins stabilized by the compound in intact cells, providing direct evidence of target engagement.[10]
-
Cell Treatment: Culture cells (e.g., HEK-293T, HeLa) to ~80% confluency. Treat with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the samples to a predetermined temperature (e.g., 55°C, determined via an initial temperature gradient experiment) for 3 minutes, leaving a non-heated control at room temperature.
-
Lysis & Fractionation: Cool samples on ice. Lyse cells by freeze-thaw cycles or sonication. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation for MS: Collect the supernatant (soluble fraction). Determine protein concentration. Perform protein reduction, alkylation, and trypsin digestion. Label peptides with isobaric tags (e.g., TMT) for multiplexed quantification.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture using high-resolution Orbitrap mass spectrometry.
-
Data Analysis: Identify proteins that are significantly more abundant in the soluble fraction of drug-treated samples compared to vehicle-treated samples after heating. These are the potential on- and off-targets.
Method 2: Chemical Proteomics (Competitive Pull-down)
Chemical proteomics uses affinity matrices to enrich for specific protein families from a cell lysate.[11][12] For kinase inhibitors, "kinobeads" are often used—beads derivatized with a cocktail of broad-spectrum, immobilized kinase inhibitors.[12] In a competitive experiment, a cell lysate is incubated with the beads in the presence or absence of the free test compound (this compound). On- and off-targets of the test compound will bind to it in solution and therefore be depleted from the pool of proteins that bind to the beads. This depletion is quantified by mass spectrometry.[13]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Profiling the kinome for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. scispace.com [scispace.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Drug Discovery in Liver Disease Using Kinome Profiling [mdpi.com]
- 13. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 7-Fluoro-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] The strategic introduction of a fluorine atom and a methyl group, as seen in 7-Fluoro-3-methyl-1H-indazole, can significantly enhance a molecule's metabolic stability, binding affinity, and overall therapeutic profile. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance for drug discovery and development programs.
This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to empower researchers in selecting the optimal strategy for their specific needs.
Comparative Overview of Synthetic Strategies
Two principal and one multi-step synthetic route to this compound have been identified and will be critically evaluated in this guide. The choice of strategy will ultimately depend on factors such as the availability of starting materials, desired scale of synthesis, and tolerance for multi-step procedures.
| Parameter | Route 1: From 2-Fluoro-6-methylaniline | Route 2: From 2',3'-Difluoroacetophenone | Route 3: From 2,3-Difluorobenzoic Acid |
| Starting Material | 2-Fluoro-6-methylaniline | 2',3'-Difluoroacetophenone | 2,3-Difluorobenzoic Acid |
| Key Reactions | Acetylation, Nitrosative Cyclization, Deacetylation | Hydrazone Formation, Cyclization | Bromination, Amidation, Grignard Reaction, Cyclization, etc. |
| Number of Steps | 3 | 1 | 7+ |
| Reported/Expected Yield | Moderate to High | Moderate to High | Moderate (for the derivative) |
| Scalability | Potentially scalable | Good scalability | More complex for large scale |
| Key Advantages | Readily available starting material, well-established transformations. | Short and direct route. | Allows for diverse functionalization. |
| Key Limitations | Use of potentially hazardous nitrite reagents. | Potential for side reactions if not optimized. | Multi-step, lower overall yield. |
Route 1: Synthesis from 2-Fluoro-6-methylaniline
This classical approach leverages the readily available 2-fluoro-6-methylaniline and proceeds through a three-step sequence involving N-acetylation, diazotization and cyclization, followed by deacetylation. The logic behind this route is the activation of the aniline for a regioselective intramolecular cyclization.
Causality Behind Experimental Choices
The initial acetylation of the amino group serves a dual purpose: it protects the amine from unwanted side reactions during the subsequent nitrosation step and modulates its directing effect. The key transformation is the nitrosative cyclization using an alkyl nitrite, such as isoamyl nitrite, which generates a diazonium species in situ that readily cyclizes onto the adjacent methyl group to form the indazole ring. The final deacetylation step unmasks the N-H of the indazole.
Experimental Protocol
Step 1: Synthesis of N-(2-fluoro-6-methylphenyl)acetamide
To a solution of 2-fluoro-6-methylaniline (1.0 eq) in a suitable solvent such as ethyl acetate, acetic anhydride (1.05 eq) is added dropwise at 0 °C.[1] The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature. The solvent is removed under reduced pressure to yield the crude N-(2-fluoro-6-methylphenyl)acetamide, which can be used in the next step without further purification. An approximate yield of 84% has been reported for a similar, unmethylated compound.[1]
Step 2: Synthesis of 1-Acetyl-7-fluoro-3-methyl-1H-indazole
N-(2-fluoro-6-methylphenyl)acetamide (1.0 eq) is dissolved in a solvent like toluene, followed by the addition of acetic acid and acetic anhydride.[1] The mixture is heated, and isoamyl nitrite (1.2 eq) is added dropwise. The reaction is monitored for completion, after which the solvent is removed under reduced pressure. The crude product is then purified to yield 1-acetyl-7-fluoro-3-methyl-1H-indazole. A yield of 72% has been reported for the analogous 7-fluoro-1H-acetylindazole.[1]
Step 3: Synthesis of this compound
The 1-acetyl-7-fluoro-3-methyl-1H-indazole (1.0 eq) is dissolved in methanol, and a base such as ammonia or potassium carbonate is added. The mixture is heated to facilitate the deacetylation.[1] After the reaction is complete, the solvent is removed, and the product is isolated and purified. A yield of approximately 70% has been reported for the deacetylation of 7-fluoro-1H-acetylindazole.[1]
Synthetic Pathway Diagram
Caption: Synthesis of this compound from 2-Fluoro-6-methylaniline.
Route 2: Synthesis from 2',3'-Difluoroacetophenone
This route offers a more direct, one-step approach to the target molecule through the condensation of a commercially available fluorinated acetophenone with hydrazine. This method is analogous to the synthesis of other substituted indazoles from corresponding carbonyl compounds.[3][4]
Causality Behind Experimental Choices
The reaction proceeds via the formation of a hydrazone intermediate from the reaction of the ketone with hydrazine. This is followed by an intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazone displaces the ortho-fluorine atom, leading to the formation of the indazole ring. The presence of the electron-withdrawing acetyl group activates the aromatic ring towards this nucleophilic substitution.
Experimental Protocol
A solution of 2',3'-difluoroacetophenone (1.0 eq) in a suitable solvent like tetrahydrofuran is treated with hydrazine hydrate (2.0 eq) at a controlled temperature, typically around 0 °C initially, and then heated to reflux.[4] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography. While a specific yield for this compound via this route is not explicitly reported in the searched literature, yields for similar reactions to produce difluoro-3-methyl-1H-indazoles range from 50% to 98%.[3][4]
Synthetic Pathway Diagram
Caption: One-step synthesis of this compound from 2',3'-Difluoroacetophenone.
Route 3: Multi-step Synthesis from 2,3-Difluorobenzoic Acid
For instances where the primary starting materials for the above routes are unavailable or when further functionalization on the benzene ring is desired, a more lengthy but versatile route starting from 2,3-difluorobenzoic acid can be employed. This pathway has been reported for the synthesis of a derivative, 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid.[5]
Causality Behind Experimental Choices
This synthetic strategy involves a series of well-established organic transformations to build the desired molecule. Key steps include the introduction of a bromine atom for subsequent functionalization, amidation to form a precursor for the Grignard reaction, the Grignard reaction itself to introduce the methyl group, and finally, cyclization to form the indazole core. Subsequent steps involve protection and further functionalization, which may not be necessary for the synthesis of the parent this compound.
Experimental Protocol (Abbreviated)
The synthesis begins with the bromination of 2,3-difluorobenzoic acid, followed by amidation. A Grignard reaction with a methylmagnesium halide is then performed to introduce the C3-methyl group. The resulting intermediate undergoes cyclization to form the indazole ring. Subsequent steps reported in the literature include amine protection, a Suzuki coupling, and oxidation to yield the final carboxylic acid derivative.[5] For the synthesis of the parent this compound, the final Suzuki coupling and oxidation steps would be omitted.
Synthetic Pathway Diagram
References
Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for Handling 7-Fluoro-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical entities like 7-Fluoro-3-methyl-1H-indazole, a fluorinated indazole derivative, demands a stringent and well-informed approach to personal safety. While specific toxicological data for this compound is not extensively documented, its chemical structure and the available safety information for analogous compounds necessitate a cautious and comprehensive personal protective equipment (PPE) strategy. This guide provides an in-depth, scientifically grounded plan for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Risks: Hazard Profile of this compound
Based on available data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
The signal word for this compound is "Warning".[1] These classifications underscore the primary exposure routes of concern: ingestion, skin contact, eye contact, and inhalation. Structurally related fluorinated and brominated indazole compounds exhibit similar hazard profiles, reinforcing the need for robust protective measures.[3][4]
Core Protective Measures: A Multi-Layered Approach
The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken. The following recommendations provide a baseline for handling this compound in solid (powder) and solution forms.
Primary Engineering Controls: The First Line of Defense
Before considering PPE, it is crucial to utilize engineering controls to minimize exposure. All handling of solid this compound that could generate dust, as well as the preparation of its solutions, should be conducted within a certified chemical fume hood.[3] This primary containment measure is essential for preventing systemic inhalation of the compound.
Personal Protective Equipment (PPE): Your Essential Barrier
The following table summarizes the required PPE for handling this compound, with detailed explanations below.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[3] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[3] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or when handling larger quantities. |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[3] For procedures with a higher risk of contamination, a chemically impervious suit may be necessary.[5] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[3] |
Detailed Operational and Disposal Plan
A systematic approach to handling and disposal is critical to a comprehensive safety strategy.
Step-by-Step Handling Protocol
-
Preparation and Pre-Donning Inspection: Before entering the laboratory, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation, such as tears or holes.
-
Donning PPE: Don PPE in the following order: lab coat, respirator (if required), safety glasses or goggles, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat to provide a complete barrier.[6]
-
Handling the Compound:
-
Conduct all manipulations within a chemical fume hood to minimize inhalation exposure.[3]
-
Use appropriate tools, such as spatulas, to handle the solid material and avoid the creation of dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Doffing PPE: Remove PPE carefully to prevent cross-contamination. Remove gloves first using a technique that avoids touching the outer surface with bare skin. Remove the lab coat, followed by eye and face protection. Wash hands thoroughly after removing all PPE.
Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.
-
For liquid spills, use an inert absorbent material.
Disposal Plan
All waste materials contaminated with this compound, including used PPE, empty containers, and spill cleanup materials, must be treated as hazardous chemical waste.[7]
-
Primary Container: Collect waste in a designated, compatible, and leak-proof container that is kept closed except when adding waste.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Storage: Store the labeled hazardous waste container in a designated, well-ventilated, and secure area.[7]
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.[7]
Logical Framework for PPE Selection
The decision-making process for selecting the appropriate level of PPE should be logical and risk-based. The following diagram illustrates this workflow.
Caption: PPE Selection Workflow
Conclusion: Fostering a Culture of Safety
While this compound is a valuable compound in research and development, its potential hazards necessitate a proactive and informed approach to safety. By understanding the risks, implementing robust engineering controls, and consistently utilizing the appropriate personal protective equipment, researchers can handle this compound with confidence and security. This guide serves as a foundational resource, but it is imperative to supplement it with institution-specific training and a comprehensive risk assessment before commencing any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
